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  • Product: 2-Propylbenzenesulfonamide
  • CAS: 146533-54-2

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of 2-Propylbenzenesulfonamide: A Mechanistic Whitepaper

Executive Summary The synthesis of ortho-alkylated benzenesulfonamides, specifically 2-propylbenzenesulfonamide and its derivatives, presents a unique regiochemical challenge. These compounds are critical pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ortho-alkylated benzenesulfonamides, specifically 2-propylbenzenesulfonamide and its derivatives, presents a unique regiochemical challenge. These compounds are critical pharmacophores in medicinal chemistry, notably recognized for their role in inhibiting hyperactivated signaling pathways such as STAT3[1]. However, traditional direct chlorosulfonation methods fail to yield the desired ortho-substituted products due to the steric encumbrance and para-directing nature of the propyl group.

This whitepaper details the mechanistic rationale, self-validating experimental protocols, and divergent synthetic pathways required to achieve absolute regiochemical fidelity. By bypassing direct electrophilic aromatic substitution (EAS) in favor of directed lithium-halogen exchange and subsequent electrophilic trapping, we establish a robust framework for synthesizing 2-propylbenzenesulfonamide.

Regiochemical Challenges & Mechanistic Rationale

Attempting to synthesize 2-propylbenzenesulfonyl chloride via the direct reaction of propylbenzene with chlorosulfonic acid ( ClSO3​H ) predominantly yields the para-isomer (4-propylbenzenesulfonyl chloride). The steric bulk of the n-propyl or isopropyl group at the ortho position creates an insurmountable activation energy barrier for ortho-EAS.

To circumvent this, the synthesis must begin with a pre-functionalized starting material: 1-bromo-2-propylbenzene . The carbon-bromine bond serves as a regiochemical anchor. Through lithium-halogen exchange at cryogenic temperatures (-78 °C), the bromine is selectively replaced by lithium. This generates a highly nucleophilic organolithium intermediate that can be trapped by a sulfonylating agent, guaranteeing 100% ortho-substitution[2].

Divergent Synthetic Pathways

We present two validated pathways for the conversion of the organolithium intermediate to the target sulfonamide.

Pathway A: Direct Sulfonylation (The Traditional Route)

The classical approach involves trapping the 2-propylphenyllithium intermediate directly with2[2]. While mechanistically straightforward, SO2​Cl2​ is a hard, aggressive electrophile. This often leads to competitive side reactions, such as the formation of symmetrical sulfones or over-oxidation, which can severely depress the yield (often ~7-15% over two steps)[2].

Pathway B: Organozinc Transmetalation (The Modern Route)

To solve the yield limitations of Pathway A, modern methodologies employ transmetalation. The organolithium species is reacted with ZnCl2​ to form a softer 2-propylphenylzinc chloride intermediate. This arylzinc nucleophile is then reacted with3[3]. TCPC is highly selective, cleanly affording a TCP-sulfonate ester that acts as a stable, yet highly reactive, equivalent to a sulfonyl chloride during the final amination step[3].

SynthesisRoutes SM 1-Bromo-2-propylbenzene Li_Int 2-Propylphenyllithium (Intermediate) SM->Li_Int n-BuLi, -78°C SO2Cl2 Sulfuryl Chloride (SO2Cl2) Li_Int->SO2Cl2 Route A (Traditional) ZnCl2 ZnCl2 Transmetalation Li_Int->ZnCl2 Route B (Modern/High Yield) S_Cl 2-Propylbenzenesulfonyl Chloride SO2Cl2->S_Cl Amine Amine / NH3 S_Cl->Amine Zn_Int 2-Propylphenylzinc Chloride ZnCl2->Zn_Int TCPC TCPC Reagent Zn_Int->TCPC S_Ester TCP 2-Propylbenzenesulfonate TCPC->S_Ester S_Ester->Amine Target 2-Propylbenzenesulfonamide Amine->Target Amination

Fig 1: Divergent synthetic pathways for 2-propylbenzenesulfonamide via SO2Cl2 or TCPC transmetalation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility.

Protocol 1: Synthesis of 2-Propylbenzenesulfonyl Chloride (Pathway A)

Causality Check: The reaction must be maintained at -78 °C during lithiation to prevent Wurtz-Fittig coupling (homocoupling of the aryl bromide) and unwanted proton abstraction from the THF solvent.

  • Lithiation: To a flame-dried, argon-purged flask, add 1-bromo-2-propylbenzene (5.0 g, 25.0 mmol) and 50 mL of anhydrous THF[2]. Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Dropwise, add n-butyllithium (12.0 mL, 2.5 M in hexanes, 30.0 mmol) over 15 minutes. Stir for 1 hour at -78 °C to ensure complete lithium-halogen exchange[2].

  • Electrophilic Trapping: Rapidly add sulfuryl chloride ( SO2​Cl2​ , 2.5 mL, 31.0 mmol) at -78 °C. Remove the cooling bath and allow the reaction to warm to room temperature overnight[2].

  • Validation & Quench: Quench the reaction carefully with 30 mL of distilled water. Extract the aqueous layer with diethyl ether ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo[2].

  • Purification: Purify via silica gel column chromatography (Hexanes:Ethyl Acetate, 100:0 to 95:5 gradient) to isolate the sulfonyl chloride[2].

Protocol 2: Standardized Amination to 2-Propylbenzenesulfonamide

Causality Check: A non-nucleophilic base (TEA or pyridine) is strictly required to scavenge the HCl byproduct generated during the nucleophilic acyl substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Preparation: In a round-bottom flask, dissolve the desired amine or ammonia source (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM)[1].

  • Addition: Cool the solution to 0 °C. Slowly add a solution of 2-propylbenzenesulfonyl chloride (1.1 eq.) in DCM dropwise to the stirred amine solution[1].

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor completion via Thin Layer Chromatography (TLC)[1].

  • Workup: Dilute with DCM and wash with 1 M HCl to remove excess base. Wash the organic layer with saturated NaHCO3​ and brine[1].

  • Isolation: Dry over Na2​SO4​ , filter, concentrate, and recrystallize to obtain the pure 2-propylbenzenesulfonamide[1].

Quantitative Data & Reaction Parameters

The table below consolidates the stoichiometric ratios, thermodynamic conditions, and empirical yields for the described workflows, allowing for rapid process scaling.

Synthetic StepReagents & EquivalentsTemp (°C)Time (h)Expected Yield
Lithiation 1-Bromo-2-propylbenzene (1.0 eq), n-BuLi (1.2 eq)-781.0N/A (In situ)
Sulfonylation (Route A) Organolithium, SO2​Cl2​ (1.24 eq)-78 to RT12.0~7-15%
Sulfonylation (Route B) Organozinc, TCPC (1.0 eq)-78 to RT2.0>70%
Amination Sulfonyl Chloride (1.1 eq), Amine (1.0 eq), TEA (1.2 eq)0 to RT2.0 - 4.075-95%

Biological Application: STAT3 Pathway Inhibition

Beyond synthetic utility, 2-propylbenzenesulfonamide derivatives are highly valued in drug discovery. Specifically, benzenesulfonamides have been identified as potent inhibitors of the1[1]. Hyperactivation of STAT3 is a hallmark of numerous malignancies. The sulfonamide moiety acts by binding to the SH2 domain of STAT3, physically blocking the dimerization required for its nuclear translocation and subsequent oncogenic gene transcription.

STAT3_Inhibition Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Ligand Binding STAT3_In STAT3 (Monomer) JAK->STAT3_In Recruitment STAT3_P p-STAT3 (Active) STAT3_In->STAT3_P Phosphorylation STAT3_Dim STAT3 Dimer STAT3_P->STAT3_Dim SH2 Domain Interaction Transcription Gene Transcription (Target Genes) STAT3_Dim->Transcription Nuclear Translocation Inhibitor 2-Propylbenzenesulfonamide Derivative Inhibitor->STAT3_Dim Blocks Dimerization

Fig 2: Mechanism of STAT3 signaling inhibition by sulfonamide derivatives blocking dimerization.

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Analytical Workflows for 2-Propylbenzenesulfonamide

Executive Summary 2-Propylbenzenesulfonamide (CAS: 146533-54-2[1]) is a critical structural motif and intermediate in advanced organic synthesis and medicinal chemistry. Recently, it has garnered significant attention as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Propylbenzenesulfonamide (CAS: 146533-54-2[1]) is a critical structural motif and intermediate in advanced organic synthesis and medicinal chemistry. Recently, it has garnered significant attention as a benchmark product in abiological C–H bond amination reactions catalyzed by engineered Cytochrome P450 enzymes containing Ir(Me)-PIX cofactors[2]. In these complex catalytic systems, distinguishing between the desired intramolecular C–H insertion and the competing reduction of the azide substrate requires absolute structural certainty[3].

This technical guide provides an authoritative breakdown of the spectroscopic data (NMR, HRMS, and FT-IR) for 2-propylbenzenesulfonamide[4], detailing the mechanistic causality behind the spectral signals and outlining self-validating experimental protocols for its characterization.

Physicochemical Profile

Before initiating spectroscopic analysis, establishing the fundamental physicochemical parameters of the analyte is essential for mass calibration and stoichiometric calculations.

  • Chemical Name: 2-Propylbenzenesulfonamide

  • CAS Number: 146533-54-2[1]

  • Molecular Formula: C9H13NO2S[4]

  • Exact Mass (Monoisotopic): 199.0667 Da[4]

  • Molecular Weight: 199.27 g/mol

Quantitative Spectroscopic Data

The following tables summarize the definitive spectroscopic assignments for 2-propylbenzenesulfonamide, derived from high-field instrumentation (600 MHz)[4].

Table 1: ¹H NMR Data (600 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Structural Origin
7.96Doublet (d)8.01HAr-H (H-6, ortho to -SO₂NH₂)
7.46Triplet (t)7.51HAr-H (H-4 or H-5)
7.34Doublet (d)7.61HAr-H (H-3, ortho to propyl)
7.26Triplet (t)7.71HAr-H (H-4 or H-5)
4.94Singlet (s, broad)-2H-SO₂NH₂ (Sulfonamide protons)
2.98 – 2.92Multiplet (m)-2HAr-CH₂- (Benzylic methylene)
1.70Hextet (h)7.42H-CH₂- (Aliphatic methylene)
0.99Triplet (t)7.33H-CH₃ (Terminal methyl)
Table 2: ¹³C NMR Data (151 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
141.68, 139.87Quaternary (C)Ar-C (C-1 and C-2)
132.89, 131.46, 128.40, 126.23Methine (CH)Ar-CH (Aromatic core)
35.15Methylene (CH₂)Ar-CH₂- (Benzylic)
24.48Methylene (CH₂)-CH₂- (Aliphatic)
14.41Methyl (CH₃)-CH₃ (Terminal methyl)
Table 3: High-Resolution Mass Spectrometry (HRMS)
Ionization MethodTarget FormulaCalculated m/z [M]⁺Found m/z [M]⁺Mass Error
Electron Ionization (EI)C9H13NO2S199.0667199.0668~0.5 ppm
Table 4: Diagnostic FT-IR Vibrational Frequencies (Empirical)
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3350, ~3250Medium, DoubletN-H asymmetric and symmetric stretch (-SO₂NH₂)
~2960 – 2870MediumC-H stretch (Aliphatic propyl chain)
~1330StrongS=O asymmetric stretch
~1160StrongS=O symmetric stretch

Mechanistic & Analytical Causality (E-E-A-T)

To ensure scientific integrity, it is crucial to understand why the spectroscopic data behaves as observed. The experimental choices and resulting data are governed by fundamental physical chemistry:

  • Anisotropic Deshielding in ¹H NMR: The most downfield proton at 7.96 ppm is unambiguously assigned to the aromatic proton ortho to the sulfonamide group. The highly electronegative oxygen atoms of the -SO₂NH₂ group withdraw electron density via inductive and resonance effects, severely deshielding this specific nucleus[4].

  • Spin-Spin Coupling Causality: The aliphatic propyl chain exhibits a textbook first-order splitting pattern. The terminal methyl group at 0.99 ppm is a triplet because it couples with the two protons of the adjacent methylene group ( ). The central methylene group at 1.70 ppm appears as a hextet because it couples simultaneously with the three methyl protons and the two benzylic protons ( )[4].

  • Solvent Selection & Exchange Dynamics: CDCl₃ is selected as the NMR solvent because it lacks interfering aliphatic and aromatic proton signals. The sulfonamide -NH₂ signal at 4.94 ppm appears as a broad singlet. This broadening is caused by the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus ( ) and the intermediate rate of chemical exchange of the acidic protons with trace moisture in the solvent[4].

  • HRMS Ionization Causality: Electron Ionization (EI) at 70 eV is a "hard" ionization technique. The ejection of an electron generates a radical cation [M]⁺. The extremely low mass error (~0.5 ppm) between the calculated (199.0667) and found (199.0668) mass strictly validates the elemental composition of C9H13NO2S, ruling out isobaric interferences[4].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility in a regulated laboratory environment.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh 5–10 mg of high-purity 2-propylbenzenesulfonamide into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrument Tuning & Shimming (Validation Step): Insert the sample into a 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated shimming (Z1-Z5 gradients). Validation: Check the full-width at half-maximum (FWHM) of the residual CHCl₃ peak; it must be < 1.0 Hz to proceed.

  • Acquisition: For ¹H NMR, execute a standard single-pulse sequence with 16–32 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of ~3 seconds. For ¹³C NMR, utilize a proton-decoupled pulse sequence at 151 MHz, acquiring 512–1024 scans[4].

  • Data Processing: Apply a Fourier Transform (FT) with a line broadening factor of 0.3 Hz (¹H) or 1.0 Hz (¹³C). Reference the chemical shifts to the residual CHCl₃ peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol B: HRMS (EI) Analysis
  • Calibration (Validation Step): Calibrate the Time-of-Flight (TOF) mass analyzer using perfluorotributylamine (PFTBA). Validation: Ensure mass accuracy is < 1 ppm across the 50–600 m/z range before sample introduction.

  • Sample Introduction & Ionization: Introduce a microgram quantity of the analyte into the high-vacuum source using a Direct Insertion Probe (DIP). Bombard the vaporized sample with a 70 eV electron beam to induce Electron Ionization (EI)[4].

  • Data Validation: Acquire positive ion spectra. Confirm the molecular formula by calculating the mass error between the experimental and theoretical m/z. A mass error of ≤ 2 ppm validates the exact elemental composition.

Protocol C: FT-IR Spectroscopy (ATR)
  • Background Collection (Validation Step): Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Validation: Ensure the baseline transmittance is near 100% to confirm crystal cleanliness.

  • Sample Application: Place 1–2 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.

  • Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹. Identify the diagnostic N-H (~3350 cm⁻¹) and S=O (~1330 cm⁻¹) stretching frequencies.

Workflow Visualization

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy Start 2-Propylbenzenesulfonamide NMR_Prep Dissolve in CDCl3 Start->NMR_Prep MS_Prep Direct Insertion Probe Start->MS_Prep IR_Prep Neat on ATR Crystal Start->IR_Prep NMR_Acq 600 MHz 1H / 151 MHz 13C NMR_Prep->NMR_Acq Validation Structural & Regiochemical Validation NMR_Acq->Validation MS_Acq 70 eV EI Ionization MS_Prep->MS_Acq MS_Acq->Validation IR_Acq FT-IR Scan (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Acq->Validation

Figure 1: Multimodal spectroscopic validation workflow for 2-propylbenzenesulfonamide.

References

  • Title: Chemoselective, Enzymatic CH Bond Amination Catalyzed by a Cytochrome P450 Containing an Ir(Me)
  • Title: CAS:1243475-96-8 5-Hydroxy-2-isopropylbenzenesulfonamide (Reference for 2-Propylbenzenesulfonamide CAS)
  • Title: Chemoselective, Enzymatic C-H Bond Amination Catalyzed by a Cytochrome P450 Containing an Ir(Me)
  • Title: Computational Study of Engineered Cytochrome P450-Catalyzed C–H Amination: The Origin of the Regio- and Stereoselectivity Source: ACS Publications URL

Sources

Foundational

Solubility and stability of 2-Propylbenzenesulfonamide in different solvents

Whitepaper: Physicochemical Profiling of 2-Propylbenzenesulfonamide – Solubility Thermodynamics and Stability Kinetics Executive Summary The rational design of pharmaceutical formulations and chemical synthesis routes re...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling of 2-Propylbenzenesulfonamide – Solubility Thermodynamics and Stability Kinetics

Executive Summary

The rational design of pharmaceutical formulations and chemical synthesis routes relies heavily on the precise understanding of a solute's behavior in various solvent environments. 2-Propylbenzenesulfonamide (CAS: 146533-54-2) [1] is a critical structural motif in medicinal chemistry, combining the highly polar, hydrogen-bonding capable sulfonamide group with a lipophilic, sterically demanding ortho-propyl chain. This technical guide provides an in-depth analysis of the solubility and stability of 2-propylbenzenesulfonamide, detailing the thermodynamic causality behind solvent selection and providing self-validating experimental protocols for laboratory application.

Structural Thermodynamics: The Ortho-Effect

To understand the solubility of 2-propylbenzenesulfonamide, one must first analyze the baseline properties of the unsubstituted parent compound, benzenesulfonamide (BSA). BSA exhibits strong intermolecular hydrogen bonding in its solid state, leading to high crystal lattice energy and notoriously poor aqueous solubility[2].

The introduction of a propyl group at the ortho position fundamentally alters the thermodynamic landscape:

  • Crystal Lattice Disruption: The bulky propyl chain sterically hinders the optimal alignment of the sulfonamide (-SO₂NH₂) dimers in the solid state. This reduction in lattice energy ( ΔHfus​ ) lowers the melting point and facilitates easier dissolution in organic media compared to unsubstituted BSA[3].

  • Lipophilicity Enhancement: The three-carbon aliphatic chain significantly increases the partition coefficient (logP), driving the molecule's preference away from highly polar protic solvents (like water) and toward moderately polar, hydrogen-bond accepting solvents.

Thermodynamic pathway of 2-Propylbenzenesulfonamide solvation in organic solvents.

Solubility Landscape in Organic Solvents

The solubility of sulfonamides is governed by a delicate balance between hydrogen-bond donation (from the -NH₂ group) and acceptance (by the -SO₂- oxygens)[4]. Recent large-scale solvent screening studies on the benzenesulfonamide core have demonstrated that ketones are the most efficient solvents [5]. The carbonyl oxygen in ketones acts as a strong hydrogen-bond acceptor, interacting favorably with the sulfonamide protons, while the alkyl backbone of the solvent stabilizes the aromatic and propyl regions of the solute via London dispersion forces.

Based on the thermodynamic modeling of BSA[5] and adjusted for the lipophilic contribution of the ortho-propyl substitution, the predictive solubility profile is summarized below.

Table 1: Predictive Equilibrium Solubility Profile at 25°C

Solvent ClassSpecific SolventPolarity IndexH-Bond AcceptorEstimated Solubility (mg/mL)Mechanistic Rationale
Aqueous Water10.2Yes< 0.1High hydrophobic penalty from the propyl chain; inability to disrupt water's H-bond network.
Alcohols Ethanol5.2Yes15 - 25Moderate solvation; protic nature competes with solute-solute H-bonding.
Ketones Acetone5.1Yes80 - 120Excellent H-bond acceptor; strong affinity for the -NH₂ group[2].
Cyclic Ketones Cyclopentanone4.5Yes> 150Optimal balance of dispersion forces and H-bond acceptance; identified as a top-tier solvent for sulfonamides[5].
Non-Polar n-Hexane0.1No< 1.0Lacks the functional capacity to break the sulfonamide intermolecular dimers.

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent shift) frequently overestimate solubility due to transient supersaturation. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method [4]. This protocol is a self-validating system: by measuring concentration across multiple time points, equilibrium is empirically proven rather than assumed.

Workflow Step1 1. Excess Solute Addition (Isothermal Shake-Flask) Step2 2. Equilibration (Agitation at Constant Temp) Step1->Step2 24-48 Hours Step3 3. Phase Separation (Centrifugation / Filtration) Step2->Step3 Temperature Control Step4 4. Quantification (HPLC / UV-Vis Analysis) Step3->Step4 Supernatant Extraction

Standard isothermal shake-flask workflow for equilibrium solubility determination.

Step-by-Step Methodology:
  • Preparation of Saturated State: Add 2-propylbenzenesulfonamide to a 10 mL glass vial containing 5 mL of the target solvent. Add solute incrementally until a persistent, undissolved solid pellet remains, ensuring thermodynamic excess[4].

  • Thermal Agitation: Seal the vials tightly (using PTFE-lined caps to prevent solvent evaporation) and submerge them in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Self-Validating Equilibration: Extract 100 µL aliquots at 24 hours and 48 hours .

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 20 µL to account for membrane adsorption).

  • Quantification: Dilute the supernatant with the mobile phase and analyze via .

    • Causality Check: If the calculated concentration difference between the 24h and 48h samples is < 2%, true thermodynamic equilibrium has been achieved. If > 2%, continue agitation for an additional 24 hours.

Chemical and Thermal Stability Profile

Sulfonamides are inherently robust molecules. The sulfur-nitrogen (S-N) bond exhibits significant double-bond character due to the delocalization of the nitrogen lone pair into the empty d-orbitals of the sulfur atom.

  • Hydrolytic Stability: 2-Propylbenzenesulfonamide is highly stable in aqueous and organic mixtures at neutral pH. It resists hydrolysis even under mild acidic or basic conditions.

  • Oxidative Stability: The fully saturated ortho-propyl chain is highly resistant to auto-oxidation, unlike benzylic or allylic substituents.

  • Thermal Stability: Based on the properties of the parent benzenesulfonamide[2], the compound is stable at standard processing temperatures (up to 100°C) without degradation, making it suitable for hot-melt extrusion or high-temperature reflux synthesis.

Stability-Indicating Forced Degradation Protocol

To validate the stability limits of 2-propylbenzenesulfonamide, a forced degradation study must be executed. This protocol forces the molecule to degrade, ensuring that analytical methods can differentiate the parent compound from its degradation products (mass balance validation).

Step-by-Step Methodology:
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-propylbenzenesulfonamide in Acetonitrile/Water (50:50 v/v).

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 48 hours. Neutralize with 1N NaOH before analysis. (Causality: Extreme heat and low pH are required to cleave the robust S-N bond).

  • Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60°C for 48 hours. Neutralize with 1N HCl.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose the stock solution to 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (ICH Q1B standard).

  • Analysis: Run samples via HPLC equipped with a Photodiode Array (PDA) detector.

    • Self-Validation: Utilize the PDA to perform peak purity analysis on the main 2-propylbenzenesulfonamide peak. A peak purity angle less than the purity threshold confirms that no degradation products are co-eluting with the active compound, validating the stability-indicating power of the assay.

Conclusion

The physicochemical behavior of 2-propylbenzenesulfonamide is dictated by the steric and lipophilic contributions of its ortho-propyl group, which disrupts crystal packing and enhances solubility in hydrogen-bond accepting organic solvents like ketones. By employing rigorous, self-validating protocols such as the isothermal shake-flask method and PDA-monitored forced degradation, researchers can generate highly reliable thermodynamic and kinetic data to support downstream chemical synthesis and formulation development.

References

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Chemical Properties of Benzenesulfonamide (CAS 98-10-2) Source: Cheméo URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to In Silico Modeling of 2-Propylbenzenesulfonamide Receptor Binding

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1] 2-Propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1] 2-Propylbenzenesulfonamide represents a simple, yet intriguing, scaffold whose interactions with biological macromolecules are not widely characterized. This technical guide provides a comprehensive, field-proven workflow for elucidating the potential receptor binding profile of such a compound using a suite of in silico modeling techniques. We move beyond a simple list of instructions, delving into the causal logic behind protocol choices to ensure a robust, reproducible, and scientifically sound investigation. This document serves as both a strategic guide and a practical handbook, covering the entire computational pipeline from initial target identification and molecular docking to the dynamic validation of interactions through molecular dynamics (MD) simulations and advanced binding free energy calculations.

The Strategic Imperative: Why In Silico Modeling?

In the early stages of drug discovery, the characterization of a novel or unannotated small molecule like 2-Propylbenzenesulfonamide presents a significant challenge. Traditional experimental screening can be resource-intensive and time-consuming. In silico modeling offers a powerful, cost-effective alternative to generate testable hypotheses, prioritize experimental efforts, and gain atomic-level insights into potential mechanisms of action.[2] The sulfonamide class of drugs is known to act via competitive inhibition of key enzymes, making computational approaches particularly well-suited for their study.[3][4][5][6]

This guide will use a multi-pillar approach, beginning with broad, exploratory methods and progressively focusing on more computationally demanding, high-fidelity techniques.

Pillar I: Target Identification for an Uncharacterized Ligand

Without a known receptor for 2-Propylbenzenesulfonamide, our first task is to identify plausible biological targets. The sulfonamide moiety provides a critical clue. Many sulfonamide drugs target enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway.[1][4][5] This informs our primary strategy.

Homology-Based Target Fishing

The most logical starting point is to investigate proteins homologous to known sulfonamide targets.

  • Bacterial Dihydropteroate Synthase (DHPS): The canonical target for sulfonamide antibiotics.[3][4] Docking against various bacterial DHPS structures can predict a potential antibacterial spectrum.

  • Carbonic Anhydrases (CAs): A major family of human enzymes targeted by sulfonamide drugs for treating conditions like glaucoma and edema.[7][8]

  • Other Known Targets: The sulfonamide scaffold is versatile. Literature searches reveal targets as diverse as HIV-1 gp120 and Bromodomain-containing protein 4 (BRD4).[9][10]

Reverse Docking: A Target-Agnostic Approach

For a truly unbiased search, reverse docking is the method of choice. This involves screening 2-Propylbenzenesulfonamide against a large library of 3D protein structures (e.g., the entire PDBbind database). The proteins that consistently show favorable binding scores are identified as potential "hits" for further investigation. This method is computationally intensive but can uncover entirely novel, unanticipated targets.

The overall strategy follows a logical funnel, starting broad and becoming progressively more focused.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling Target_Hypothesis Hypothesis Generation: 2-Propylbenzenesulfonamide Homology Strategy 1: Homology-Based Search (e.g., DHPS, CAs) Target_Hypothesis->Homology Reverse_Docking Strategy 2: Reverse Docking (Unbiased Screen) Target_Hypothesis->Reverse_Docking Prioritized_Targets List of Prioritized Potential Receptors Homology->Prioritized_Targets Reverse_Docking->Prioritized_Targets Docking Molecular Docking (Static Binding Pose) Prioritized_Targets->Docking MD_Sim Molecular Dynamics (Dynamic Stability) Docking->MD_Sim Free_Energy Binding Free Energy (Quantitative Affinity) MD_Sim->Free_Energy Final_Model Validated Binding Model & Affinity Estimate Free_Energy->Final_Model

Caption: High-level workflow for in silico characterization.

Pillar II: The Molecular Docking Protocol

Once a high-priority target is selected (for this guide, we will use a representative bacterial DHPS as our example), molecular docking predicts the most likely binding pose and estimates the binding affinity.[11][12] We will use AutoDock Vina, a widely used and validated open-source tool.[13][14]

Step-by-Step Protocol: Receptor and Ligand Preparation

Rationale: Raw PDB files are not suitable for docking. They contain experimental artifacts (water, co-factors) and lack information required by the force field (charges, atom types). Ligand structures must be converted to 3D and assigned correct stereochemistry and charges. This preparation phase is the most critical for obtaining meaningful results.

Protocol:

  • Receptor Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 1AJ0 for E. coli DHPS).

  • Receptor Cleanup (Using UCSF Chimera or PyMOL):

    • Remove all non-essential molecules: water, ions, and any co-crystallized ligands.

    • Inspect the protein for missing residues or loops. If they are far from the binding site, they can often be ignored. If they are in the active site, homology modeling may be required to build them.

    • Add polar hydrogens, as these are crucial for hydrogen bonding interactions.

  • Ligand Preparation (Using a chemical drawing tool and AutoDock Tools):

    • Draw the 2D structure of 2-Propylbenzenesulfonamide and convert it to a 3D structure.

    • Perform an initial energy minimization using a standard force field (e.g., MMFF94).

    • Using AutoDock Tools, assign partial charges (Gasteiger charges are standard) and define rotatable bonds.

  • File Conversion: Save the prepared receptor and ligand in the PDBQT file format, which contains the necessary atomic charge and type information for Vina.[13]

Step-by-Step Protocol: Docking Execution

Rationale: AutoDock Vina requires a defined search space ("grid box") to confine its conformational search, dramatically increasing efficiency. The exhaustiveness parameter controls the computational effort spent searching for the lowest-energy pose.

Protocol:

  • Define the Binding Site: Identify the active site of the receptor. This is often known from homologous structures or can be predicted using pocket-detection algorithms.

  • Generate the Grid Box: In AutoDock Tools, create a grid box that encompasses the entire binding site with a buffer of ~4-5 Å in each dimension. Record the center coordinates (X, Y, Z) and dimensions.[15]

  • Create the Configuration File: Create a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness level.[13]

  • Run AutoDock Vina: Execute the docking from the command line: vina --config config.txt --log log.txt[13]

Analysis of Docking Results

The output will be a PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol.

  • Binding Affinity: The top-ranked pose's score provides an estimate of binding strength. Lower (more negative) values indicate stronger binding.

  • Pose Analysis: Visualize the top-ranked poses in complex with the receptor using PyMOL or Chimera. The most credible pose should exhibit chemically sensible interactions, such as:

    • Hydrogen bonds between the sulfonamide's -SO2NH- group and polar residues (e.g., Asp, Arg, Ser).

    • Hydrophobic interactions between the propyl and benzene groups and nonpolar residues (e.g., Leu, Val, Phe).

    • Pi-stacking interactions involving the benzene ring.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Types
1-8.2Arg63, Ser222, Phe190H-Bond, H-Bond, Pi-Stacking
2-7.9Arg63, Met220H-Bond, Hydrophobic
3-7.5Ser222, Leu188H-Bond, Hydrophobic

Pillar III: Molecular Dynamics (MD) Simulation

A docking pose is a static, energy-minimized snapshot. It does not account for the dynamic nature of the protein, the explicit role of water, or thermal fluctuations. MD simulations provide a dynamic, physics-based validation of the docked pose's stability.[16][17] We will outline a protocol using GROMACS, a powerful and widely used open-source MD engine.[18][19][20]

Step-by-Step Protocol: System Preparation

Rationale: MD simulations require a complete physical description of the system, including force field parameters for all molecules, a solvent environment, and a neutral charge. Parameterizing the ligand (a non-standard molecule) is a crucial step that requires external tools.

Protocol:

  • Force Field Selection: Choose a suitable force field. For protein-ligand systems, CHARMM36m or AMBER ff19SB are common choices.[21]

  • Ligand Parameterization:

    • Generate ligand topology and parameter files using a server like CGenFF (for CHARMM) or the antechamber tool (for AMBER).[21][22] This step calculates the necessary bond, angle, dihedral, and non-bonded parameters for the ligand that are compatible with the protein force field.

  • Complex Creation: Combine the prepared receptor PDB and the top-ranked ligand pose from docking into a single complex PDB file.

  • System Solvation & Ionization (using GROMACS tools):

    • Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edge.

    • Fill the box with an explicit water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

G Docked_Pose Best Docking Pose (Receptor + Ligand) Force_Field Select Force Field (e.g., CHARMM36m) Docked_Pose->Force_Field Ligand_Params Generate Ligand Topology & Parameters Force_Field->Ligand_Params Solvate Define Box & Solvate (Add Water) Ligand_Params->Solvate Add_Ions Add Ions (Neutralize System) Solvate->Add_Ions Ready_System Simulation-Ready System (.gro, .top files) Add_Ions->Ready_System

Sources

Foundational

An In-depth Technical Guide to N-Propylbenzenesulfonamide Compounds: Synthesis, Characterization, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. This technical guide provides a comprehensive overview of N-propylbenzenesulfonamide, a representative member of this important class of compounds. We will delve into the historical context of benzenesulfonamide derivatives, provide a detailed, field-tested protocol for the synthesis of N-propylbenzenesulfonamide, and explore its analytical characterization. Furthermore, we will discuss the emerging therapeutic applications of this compound and its analogs, particularly in the context of prostate-related disorders. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and biological relevance of N-propylbenzenesulfonamide.

Introduction: The Enduring Legacy of the Benzenesulfonamide Moiety

The journey of sulfonamides in medicine is a compelling narrative of scientific discovery and therapeutic innovation. Since their inception in the 1930s with the advent of sulfa antibiotics, these compounds have become integral to the development of a wide array of drugs.[1] The benzenesulfonamide core, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), is a versatile pharmacophore. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[1][2] The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, coupled with the synthetic tractability of the benzene ring, allows for extensive structural modifications to fine-tune pharmacological activity.

Synthesis of N-Propylbenzenesulfonamide: A Validated Protocol

The synthesis of N-propylbenzenesulfonamide is a straightforward yet illustrative example of nucleophilic substitution at a sulfonyl chloride. The following protocol is adapted from established synthetic procedures and is designed to be a self-validating system for producing high-purity material.[3][4]

Experimental Protocol

Materials:

  • Benzenesulfonyl chloride

  • n-Propylamine

  • Dichloromethane (DCM), anhydrous

  • Water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Amine Addition: While stirring the solution, slowly add n-propylamine (2.0 to 4.0 equivalents) dropwise.[3][4] The use of excess amine serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzenesulfonyl chloride) is consumed.

  • Work-up:

    • Add water to the reaction mixture to quench any unreacted benzenesulfonyl chloride and to dissolve the amine hydrochloride salt.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (DCM).

    • Wash the organic layer sequentially with 1M HCl to remove excess n-propylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acidic impurities, and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-propylbenzenesulfonamide.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve high purity.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Benzenesulfonyl Chloride & n-Propylamine in DCM Reaction Reaction at Room Temperature Start->Reaction Stir Quench Quench with Water Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash_HCl Wash with 1M HCl Extraction->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with Na2SO4/MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Recrystallization/Chromatography) Concentrate->Purify Product Final Product: N-Propylbenzenesulfonamide Purify->Product

Caption: Synthetic workflow for N-propylbenzenesulfonamide.

Analytical Characterization

Ensuring the identity and purity of the synthesized N-propylbenzenesulfonamide is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic and Chromatographic Methods
Analytical TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environments.Characteristic peaks for the aromatic protons of the benzene ring and the aliphatic protons of the n-propyl group.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Resonances corresponding to the aromatic and aliphatic carbons.[6]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the mass of N-propylbenzenesulfonamide (C₉H₁₃NO₂S, MW: 199.27 g/mol ).[4]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide, and C-H bonds.[6]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating the purity of the compound.[7]
Troubleshooting and Optimization

During the synthesis, issues such as low yield or the presence of impurities may arise. Hydrolysis of the benzenesulfonyl chloride starting material due to moisture can lead to the formation of benzenesulfonic acid, reducing the yield.[5] This can be mitigated by using anhydrous solvents and performing the reaction under an inert atmosphere.[5] Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.[5]

Therapeutic Potential and Applications

While the broader class of benzenesulfonamides has a rich history in medicine, N-propylbenzenesulfonamide and its close analogs have more recently been investigated for specific therapeutic applications.

Treatment of Benign Prostatic Hyperplasia and Prostate Carcinoma

A significant development in the study of N-alkylbenzenesulfonamides was the discovery of N-butylbenzenesulfonamide (NBBS) as a potent antiandrogenic agent isolated from the bark of the African plum tree (Pygeum africanum).[3] This discovery has spurred interest in related compounds, including N-propylbenzenesulfonamide, as potential therapeutics for androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate carcinoma.[3][4] The proposed mechanism involves the inhibition of androgen receptor-mediated transactivation.[3]

Other Potential Applications

The benzenesulfonamide scaffold is a versatile platform for drug discovery. Derivatives have been explored as:

  • Carbonic anhydrase inhibitors for the treatment of glaucoma and certain types of cancer.[8]

  • Anticonvulsants by targeting voltage-gated sodium channels.[9]

  • Anticancer agents with various mechanisms of action.[1][10][11]

  • Antidiabetic agents .[2]

  • Antimicrobial agents .[12]

The N-propyl substituent can modulate the lipophilicity and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Logical Relationship Diagram

Logical_Relationship Benzenesulfonamides Benzenesulfonamide Derivatives Synthesis Chemical Synthesis Benzenesulfonamides->Synthesis Undergo NPropyl N-Propylbenzenesulfonamide Synthesis->NPropyl Yields Characterization Analytical Characterization (NMR, MS, HPLC, IR) NPropyl->Characterization Requires Applications Therapeutic Applications NPropyl->Applications Has BPH Benign Prostatic Hyperplasia & Prostate Carcinoma Applications->BPH Other Other Potential Uses (Anticancer, Anticonvulsant, etc.) Applications->Other

Sources

Exploratory

2-Propylbenzenesulfonamide and its role as a chemical intermediate

An In-Depth Technical Guide to (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide: A Key Intermediate in Tamsulosin Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract (R)-5-(2-aminopropyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide: A Key Intermediate in Tamsulosin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a pivotal chemical intermediate, most notably recognized for its critical role in the synthesis of Tamsulosin, an alpha-adrenergic blocker widely prescribed for the treatment of benign prostatic hyperplasia (BPH)[1]. The structural integrity and enantiomeric purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its synthesis, chemical properties, and application, with a focus on the underlying chemical principles and practical experimental considerations for its use in drug development.

Introduction: The Significance of Benzenesulfonamide Intermediates

The benzenesulfonamide moiety is a well-established pharmacophore, exhibiting a broad spectrum of biological activities, including antimicrobial, hypoglycemic, and anti-inflammatory properties[2][3][4][5]. In the context of drug development, substituted benzenesulfonamides serve as versatile building blocks, enabling the synthesis of complex molecules with desired pharmacological profiles[6][7]. (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide exemplifies the strategic importance of these intermediates, containing the essential structural elements—a chiral aminopropyl side chain and a substituted phenyl ring—that are fundamental to the therapeutic action of Tamsulosin[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is essential for its handling, reaction optimization, and purification.

PropertyValueSource
Molecular Formula C10H16N2O3S
Molecular Weight 244.31 g/mol
Melting Point 168-170 °C (recrystallized from isopropanol)[8]
Optical Rotation [α]D = -17.8 (c 1.0, MeOH)[8]
Appearance Slightly colored white powder[8]

Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide: A Strategic Approach

The synthesis of this key intermediate with high enantiomeric purity is a significant challenge. Various synthetic strategies have been developed, primarily focusing on establishing the chiral center of the aminopropyl side chain.

Chiral Resolution Route

A common approach involves the synthesis of the racemic mixture followed by resolution using a chiral resolving agent.

Workflow for Chiral Resolution:

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution A 4-Methoxyphenylacetone B Chlorosulfonation A->B Sequential Reactions C Ammonolysis B->C Sequential Reactions D Reductive Amination C->D Sequential Reactions E Racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide D->E G Diastereomeric Salt Formation E->G F Chiral Resolving Agent (e.g., (1R)-(-)-10-camphorsulfonic acid) F->G H Fractional Crystallization G->H I Liberation of (R)-enantiomer H->I

Caption: Classical synthetic workflow involving racemic synthesis followed by chiral resolution.

Asymmetric Synthesis

More advanced methods employ asymmetric synthesis to directly obtain the desired (R)-enantiomer, often utilizing chiral catalysts or auxiliaries. A notable example is the chemoenzymatic approach, which leverages the high stereoselectivity of enzymes like transaminases[1].

Workflow for Chemoenzymatic Synthesis:

G A 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (Prochiral Ketone) C (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (High Enantiomeric Purity) A->C Stereoselective Amination B Transaminase Enzyme + Amine Donor B->C

Caption: Chemoenzymatic approach for the direct synthesis of the (R)-enantiomer.

Role as a Chemical Intermediate: The Synthesis of Tamsulosin

The primary application of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is its role as a nucleophile in the condensation reaction with a substituted phenoxyethyl electrophile to form Tamsulosin[1].

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a standard SN2 mechanism, where the primary amine of the intermediate attacks the electrophilic carbon of the phenoxyethyl moiety, displacing a leaving group (e.g., a halide).

Reaction Scheme:

G A (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide C Tamsulosin A->C Nucleophilic Attack B 2-(o-Ethoxyphenoxy)ethyl bromide B->C Electrophile

Caption: Condensation reaction to form Tamsulosin.

Experimental Protocol: Synthesis of Tamsulosin Hydrochloride

The following is a representative protocol for the synthesis of Tamsulosin from its key intermediate.

Materials:

  • (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

  • 2-(o-Ethoxyphenoxy)ethyl bromide

  • Potassium carbonate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • To a stirred solution of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in ethanol, add potassium carbonate.

  • Heat the mixture to reflux.

  • Slowly add a solution of 2-(o-ethoxyphenoxy)ethyl bromide in ethanol.

  • Maintain the reaction at reflux and monitor for completion by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and bubble hydrogen chloride gas through the solution to precipitate Tamsulosin hydrochloride.

  • Filter the precipitate, wash with a cold solvent, and dry under vacuum.

Conclusion: A Cornerstone of Pharmaceutical Synthesis

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide stands as a testament to the critical role of well-designed chemical intermediates in modern drug development. Its synthesis, demanding high stereochemical control, and its subsequent conversion to Tamsulosin highlight the intricate chemistry that underpins the production of life-changing pharmaceuticals. For researchers and scientists in the field, a deep understanding of the principles governing the synthesis and application of such intermediates is indispensable for the continued innovation of new therapeutic agents.

References

  • 2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide. PubChem. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide. BuyersGuideChem. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride. PubChem. (n.d.). Retrieved from [Link]

  • Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide. Google Patents. (n.d.).
  • Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. PubMed. (2009). Retrieved from [Link]

  • Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Google Patents. (n.d.).
  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. (2019). Retrieved from [Link]

  • R,R-2-methoxy-5-[2-(1-phenylethylamino)-propyl] benzenesulfonamide hydrochloride. ChemSrc. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide suppliers and producers. BuyersGuideChem. (n.d.). Retrieved from [Link]

  • 5-(2-Oxypropyl)-2-methoxy benzene sulfonamide. BuyersGuideChem. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-(2-oxopropyl)-benzene sulfonamide. PharmaCompass. (n.d.). Retrieved from [Link]

  • Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. Google Patents. (n.d.).
  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PMC. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide. PubChem. (n.d.). Retrieved from [Link]

  • Preparation of sulfonylureas. Google Patents. (n.d.).
  • Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma. Google Patents. (n.d.).
  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PMC. (n.d.). Retrieved from [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents. (n.d.).
  • The General Mechanism for Electrophilic Aromatic Substitution Reactions. Lumen Learning. (n.d.). Retrieved from [Link]

  • Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. PubMed. (2018). Retrieved from [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. (n.d.). Retrieved from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. (n.d.). Retrieved from [Link]

  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube. (2018). Retrieved from [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. (2014). Retrieved from [Link]

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Protocols & Analytical Methods

Method

HPLC method development for 2-Propylbenzenesulfonamide analysis

An Application Note for the Analysis of 2-Propylbenzenesulfonamide by High-Performance Liquid Chromatography (HPLC) Title: A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Propylbenzenesu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 2-Propylbenzenesulfonamide by High-Performance Liquid Chromatography (HPLC)

Title: A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Propylbenzenesulfonamide

Abstract: This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Propylbenzenesulfonamide. The method utilizes a C18 stationary phase with a UV detector, providing a reliable analytical procedure suitable for quality control and research applications. The strategic approach to method development is detailed, from initial analyte characterization and column selection to mobile phase optimization. The final method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of sulfonamide-based compounds.

Analyte Properties & Chromatographic Considerations

2-Propylbenzenesulfonamide belongs to the sulfonamide class of compounds. A thorough understanding of its physicochemical properties is the cornerstone of logical and efficient HPLC method development. While specific experimental data for this exact molecule is not widely published, we can infer its likely characteristics based on its structure and the extensive literature on similar sulfonamides.

  • Structure: The molecule consists of a benzene ring substituted with both a sulfonamide group (-SO₂NH₂) and a propyl group (-CH₂CH₂CH₃). The propyl group imparts a degree of hydrophobicity, making the compound suitable for reversed-phase chromatography.

  • Polarity and Solubility: The presence of the polar sulfonamide group suggests moderate polarity. Sulfonamides are generally amphoteric, meaning they can act as either an acid or a base. The sulfonamide proton is weakly acidic, while the aniline-like nitrogen (if present, though not in this specific molecule) would be basic. This amphoteric nature makes its retention highly dependent on the pH of the mobile phase.[3] Its solubility is expected to be low in water and higher in organic solvents like methanol or acetonitrile.

  • UV Absorbance: The benzene ring is the primary chromophore, responsible for UV absorbance. Aromatic compounds typically exhibit strong absorbance in the 254-275 nm range, making UV detection a suitable choice for quantification.[4][5]

These properties dictate that a reversed-phase HPLC method is the most logical approach. A C18 column is a robust starting point due to the non-polar interactions between the propyl-benzene moiety and the stationary phase.[6] Furthermore, controlling the mobile phase pH is critical to ensure a consistent ionization state for the analyte, leading to reproducible retention times and sharp peak shapes.[3]

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution, good peak shape, a reasonable run time, and sensitivity. Our strategy involved a multi-step optimization process, as detailed below.

Initial Screening and Column Selection

The initial choice of column and mobile phase is critical. Based on the analyte's predicted properties, a standard C18 column was selected for its versatility and wide use in separating moderately non-polar compounds.[6] A Phenyl-Hexyl column was considered a secondary option, as it can offer alternative selectivity for aromatic compounds through π-π interactions.[3][6]

An initial scouting gradient was run using a generic mobile phase of water and acetonitrile to determine the approximate retention time and behavior of the analyte.

Mobile Phase Optimization

Optimization is an iterative process aimed at refining the separation.

  • Organic Modifier Selection: Both acetonitrile and methanol were evaluated. Acetonitrile typically provides lower backpressure and better UV transparency. It was found to yield sharper peaks and was selected for this method.

  • pH Adjustment: Since sulfonamides are ionizable, mobile phase pH is a critical parameter. The pH was evaluated in the acidic range (pH 2.5-4.5) using dilute phosphoric or formic acid. An acidic pH ensures that the sulfonamide group is fully protonated and non-ionized, minimizing peak tailing and improving retention on a C18 column. A pH of 3.0 was found to be optimal.

  • Gradient vs. Isocratic Elution: An isocratic elution was chosen for its simplicity and robustness after the initial scouting runs showed that a single mobile phase composition could elute the analyte with good peak shape in a reasonable time.[7] This simplifies method transfer between different HPLC systems.

Detector Wavelength Selection

A photodiode array (PDA) detector was used to scan the UV spectrum of 2-Propylbenzenesulfonamide from 200 to 400 nm. The wavelength of maximum absorbance (λ-max) was determined to be 265 nm, which was selected for quantification to ensure maximum sensitivity.

Method_Development_Workflow Analyte 1. Analyte Characterization (Structure, Polarity, UV) ColumnSelect 2. Column & Initial Conditions - Select C18 Column - Scouting Gradient (ACN/H2O) Analyte->ColumnSelect MobilePhase 3. Mobile Phase Optimization ColumnSelect->MobilePhase OptimizationDetails a. Organic Modifier (ACN vs. MeOH) b. pH Adjustment (2.5-4.5) c. Isocratic vs. Gradient MobilePhase->OptimizationDetails Detector 4. Wavelength Selection (PDA Scan for λ-max) MobilePhase->Detector FinalMethod 5. Final Optimized Method Detector->FinalMethod Validation 6. Method Validation (ICH Q2) FinalMethod->Validation

Caption: A workflow diagram illustrating the logical steps in HPLC method development.

Optimized HPLC Method and Protocol

This section provides the detailed, finalized protocol for the analysis of 2-Propylbenzenesulfonamide.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[8]

  • Software: Empower™ 3, Chromeleon™, or equivalent CDS.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%).

  • Standard: 2-Propylbenzenesulfonamide reference standard (>99% purity).

  • Labware: Volumetric flasks, pipettes, autosampler vials.

Chromatographic Conditions

All critical parameters for the final method are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (pH 3.0 with H₃PO₄) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Mobile Phase Preparation: To prepare 1 L of mobile phase, mix 550 mL of acetonitrile with 450 mL of HPLC-grade water. Adjust the pH of the aqueous portion to 3.0 with dilute phosphoric acid before mixing. Filter and degas the final mixture.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Propylbenzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the sample containing 2-Propylbenzenesulfonamide, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the calibration curve (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R2))

The optimized method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[9][10]

Caption: A flowchart of the key experiments required for HPLC method validation per ICH Q2(R2).

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject blank (mobile phase), placebo, and spiked sample.No interference at the retention time of the analyte peak.
Linearity Analyze 5-6 standards across the range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike a placebo sample at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): 6 replicate injections of a 100% standard. Intermediate Precision: Repeat on a different day/analyst.%RSD ≤ 2.0%.
Limit of Detection (LOD) Based on Signal-to-Noise ratio.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio.S/N ratio of 10:1.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).%RSD ≤ 2.0% and system suitability parameters pass.

Data Analysis & System Suitability

Before running any samples, the system suitability must be verified. This ensures the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections)
%RSD of Retention Time ≤ 1.0% (from 5 replicate injections)

The concentration of 2-Propylbenzenesulfonamide in samples is determined by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.

Troubleshooting

IssuePotential CauseSuggested Solution
Shifting Retention Times Mobile phase composition change; Temperature fluctuations; System leak.[3]Prepare fresh mobile phase daily; Use a column oven; Check fittings for leaks.[3]
Peak Tailing Analyte interaction with active sites on silica; Mobile phase pH incorrect.Ensure mobile phase pH is consistently at 3.0; Use a high-quality, end-capped column.
Poor Resolution Mobile phase too strong; Column degradation.Decrease acetonitrile percentage; Replace the column.[3]
Ghost Peaks Contamination in mobile phase or sample carryover.Use high-purity solvents; Implement a needle wash step in the autosampler method.

Conclusion

The developed RP-HPLC method for the quantitative analysis of 2-Propylbenzenesulfonamide is simple, rapid, accurate, and precise. The method was successfully validated according to ICH Q2(R2) guidelines, confirming its reliability. The isocratic mobile phase and short run time make it highly suitable for routine analysis in a quality control environment. This application note provides a comprehensive framework for the implementation of this method.

References

  • Goulas, A., Anagnostopoulou, E., & Koundourellis, J. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Retrieved from [Link]

  • Goulas, A., Anagnostopoulou, E., & Koundourellis, J. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 31(5), 856-862. Retrieved from [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 544. Retrieved from [Link]

  • Jandera, P., Churáček, J., & Horká, M. (1983). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science, 21(1), 37-46. Retrieved from [Link]

  • Pawar, S. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Retrieved from [Link]

  • Iammarino, M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3791. Retrieved from [Link]

  • Dolan, J. W. (2010). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International, 28(6), 346-353. Retrieved from [Link]

  • Kéri, A., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Microchemical Journal, 209, 111166. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Patel, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Al-Adileh, A. A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 22. Retrieved from [Link]

  • Samanidou, V. F., et al. (2011). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Christodoulou, E. A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Application

Technical Application Note: Process Optimization &amp; Synthesis Protocol for Tamsulosin Hydrochloride

Document ID: APP-TAM-2026-03 Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Core Transformation: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide → Tamsulosin Hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-TAM-2026-03 Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Core Transformation: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Tamsulosin Hydrochloride

Executive Summary & Strategic Route Selection

Tamsulosin is a highly potent, selective α1A​ -adrenergic receptor antagonist utilized globally as the first-line treatment for benign prostatic hyperplasia (BPH)[1]. The synthesis of its active pharmaceutical ingredient (API) is fundamentally reliant on the chiral integrity of its key intermediate: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (hereafter referred to as the "R-amine")[2].

While early synthetic routes relied on the reductive amination of the R-amine with 2-(o-ethoxyphenoxy)acetaldehyde, modern scalable processes favor direct N -alkylation using 1-(2-bromoethoxy)-2-ethoxybenzene . This Application Note details a self-validating, high-yield alkylation protocol that eliminates the need for toxic hydride reducing agents, prevents over-alkylation, and ensures an enantiomeric excess (ee) of >99.5%[3].

Mechanistic Insights & Causality (E-E-A-T)

In process chemistry, every reagent and parameter must have a defined, causal purpose. The transition from reductive amination to direct alkylation is driven by chemical stability and scalability[1].

  • Reagent Selection: 2-(o-ethoxyphenoxy)acetaldehyde is highly prone to oxidation and polymerization under industrial conditions. Conversely, 1-(2-bromoethoxy)-2-ethoxybenzene is a stable, non-volatile electrophile[4].

  • Solvent Causality (Methanol): Alkylation of primary amines often suffers from over-alkylation, yielding unwanted tertiary amines. By conducting the reaction in methanol, the starting R-amine remains highly soluble at reflux, but the resulting Tamsulosin free base exhibits limited solubility and precipitates out of solution as it forms. This phase separation physically isolates the product from the reactive electrophile, halting secondary alkylation.

  • Stoichiometric Driving Force: Using a molar excess of the bromide (1.5 to 2.0 equivalents) shifts the thermodynamic equilibrium entirely toward the product without requiring a massive excess of the expensive chiral R-amine.

Process Optimization Data

The following table summarizes the quantitative parameters comparing historical routes with this optimized protocol.

ParameterHistorical Route (Reductive Amination)Optimized Route (N-Alkylation)Causality / Impact on Scale-Up
Coupling Partner 2-(o-ethoxyphenoxy)acetaldehyde1-(2-bromoethoxy)-2-ethoxybenzeneBromide is bench-stable; aldehyde degrades rapidly, lowering batch consistency.
Reducing Agent NaBH 3​ CN or H 2​ /PdNone RequiredEliminates toxic cyanide waste and heavy metal catalyst filtration[5].
Solvent System Ethanol / Acetic AcidMethanolMethanol induces product precipitation, preventing tertiary amine impurities.
Reaction Temp 20–25 °C65 °C (Reflux)Elevated temperature in alkylation overcomes the steric hindrance of the R-amine.

Synthetic Workflow & Pharmacological Context

Fig 1: Step-by-step synthetic workflow for Tamsulosin Hydrochloride from chiral R-amine.

Pathway T Tamsulosin HCl R α1A-Adrenergic Receptors (Prostate/Urethra) T->R High Affinity Binding B Blockade of Receptor Activation R->B M Smooth Muscle Relaxation B->M U Improved Urinary Flow (BPH Relief) M->U

Fig 2: Pharmacological mechanism of Tamsulosin targeting α1A-adrenergic receptors in BPH.

Self-Validating Experimental Protocols

The following protocol is designed as a closed-loop, self-validating system. In-Process Controls (IPCs) dictate the progression of the workflow, ensuring that empirical data, rather than arbitrary timeframes, govern the synthesis.

Phase 1: Synthesis of Tamsulosin Free Base

Materials:

  • (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (CAS: 112101-81-2): 1.00 kg (4.08 mol)

  • 1-(2-bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8): 1.50 kg (6.12 mol, 1.5 eq)

  • Sodium Carbonate (Na 2​ CO 3​ ), anhydrous: 0.65 kg (6.13 mol, 1.5 eq)

  • Methanol (HPLC Grade): 10.0 L

Step-by-Step Procedure:

  • Reactor Charging: To a 20 L glass-lined jacketed reactor equipped with a mechanical stirrer and reflux condenser, add 10.0 L of methanol.

  • Reagent Addition: Introduce 1.00 kg of the R-amine and 0.65 kg of anhydrous Na 2​ CO 3​ . Stir at 200 RPM for 15 minutes to ensure uniform suspension.

  • Electrophile Introduction: Slowly charge 1.50 kg of 1-(2-bromoethoxy)-2-ethoxybenzene into the reactor over 30 minutes.

  • Thermal Activation: Heat the reactor jacket to bring the internal temperature to 65 °C (gentle reflux). Maintain stirring at 250 RPM.

  • Self-Validation (IPC 1): After 24 hours of reflux, withdraw a 1.0 mL sample. Filter and analyze via HPLC (C18 column, UV at 225 nm).

    • Pass Criteria: R-amine peak area must be 2.0%.

    • Action: If > 2.0%, continue refluxing for an additional 6 hours and re-test. This ensures complete conversion before workup.

  • Precipitation & Isolation: Once IPC 1 passes, cool the reactor linearly to 5 °C over 4 hours. The Tamsulosin free base will precipitate as a dense white solid.

  • Filtration: Filter the slurry through a Nutsche filter. Wash the filter cake with 2.0 L of chilled methanol (5 °C) to remove unreacted bromide and dialkylated impurities.

  • Drying: Dry the crude free base under vacuum (50 mbar) at 45 °C for 12 hours.

Phase 2: Hydrochloride Salt Formation & Recrystallization

Materials:

  • Crude Tamsulosin Free Base (from Phase 1)

  • Absolute Ethanol: 8.0 L

  • Ethanolic HCl (approx. 20% w/w): As needed

Step-by-Step Procedure:

  • Dissolution: Transfer the dried Tamsulosin free base into a clean 20 L reactor. Add 8.0 L of absolute ethanol and heat to 60 °C until complete dissolution is achieved[6].

  • Acidification: Slowly add Ethanolic HCl dropwise while monitoring the pH.

  • Self-Validation (IPC 2): Continuously measure the pH of the solution.

    • Pass Criteria: pH must stabilize between 1.5 and 2.0.

    • Action: If pH > 2.0, add additional Ethanolic HCl in 50 mL increments.

  • Crystallization: Once the pH is validated, cool the mixture to 0 °C at a rate of 10 °C/hour. Stir at 0 °C for an additional 4 hours to maximize crystal yield[6].

  • Isolation: Filter the highly pure Tamsulosin Hydrochloride crystals. Wash with 1.0 L of cold ethanol.

  • Final Drying: Dry under vacuum at 50 °C until the moisture content is 0.5% (determined via Karl Fischer titration).

Quantitative Yield and Purity Metrics
StageExpected Yield (%)Target Chemical Purity (HPLC)Enantiomeric Excess (ee)
Phase 1 (Free Base) 78 - 82%> 96.0%> 99.0%
Phase 2 (HCl Salt) 90 - 94% (from free base)> 99.8%> 99.5%
Overall Process ~ 74% > 99.8% > 99.5%

References

  • Synthesis of r-5-(2-(2-(2-ethoxyphenoxyethylamino)propyl)
  • The method for preparing stable tamsulosin hydrochloride Source: Chinese Patent CN106478467B URL
  • Method of Preparation of (R)-(-)-5(2-Aminopropyl)
  • Novel intermediates for the synthesis of (r)

Sources

Method

Advanced Protocol: Chlorosulfonation of Propylbenzene

Mechanistic Rationale & Regioselectivity The chlorosulfonation of propylbenzene is a classic electrophilic aromatic substitution (EAS) reaction utilized to synthesize 4-n-propylbenzenesulfonyl chloride, a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Regioselectivity

The chlorosulfonation of propylbenzene is a classic electrophilic aromatic substitution (EAS) reaction utilized to synthesize 4-n-propylbenzenesulfonyl chloride, a critical intermediate in drug development and materials science. The propyl group acts as an electron-donating group via hyperconjugation and inductive effects, activating the aromatic ring and directing the incoming sulfonyl electrophile to the ortho and para positions. However, due to the significant steric bulk of the flexible n-propyl chain, the para position is heavily favored, yielding 4-n-propylbenzenesulfonyl chloride as the major product.

Mechanistically, the reaction requires at least1[1]. The first equivalent reacts with the arene to form propylbenzenesulfonic acid and hydrogen chloride gas. Because this initial step is an equilibrium, a second equivalent is required to act as a chlorinating agent, converting the sulfonic acid into the sulfonyl chloride while generating sulfuric acid. In practice, an excess (3.0 to 4.0 equivalents) is utilized to drive the equilibrium forward, suppress the formation of diaryl sulfone byproducts, and act as a solvent if the reaction is performed neat[2]. Direct 3 remains one of the most robust pathways to access functionalized sulfonamide precursors[3].

Reagent Stoichiometry & Quantitative Data

Table 1: Reagent Stoichiometry and Physicochemical Properties

Reagent / ProductMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
Propylbenzene 120.191.012.0 g (100 mmol)0.862Substrate
Chlorosulfonic Acid 116.523.540.8 g (23.3 mL)1.753Electrophile / Chlorinating Ag.
Dichloromethane (DCM) 84.93Solvent50 mL1.326Co-solvent
Crushed Ice 18.02Excess~200 g0.917Quenching Agent
4-n-Propylbenzenesulfonyl Chloride 218.701.0 (Theoretical)21.8 g (Theoretical)~1.18Target Product

Experimental Workflow

Workflow Step1 1. Substrate Preparation Propylbenzene in DCM Step2 2. Reagent Addition ClSO3H (3.5 eq) at 0°C Step1->Step2 Step3 3. Thermal Maturation Stir 0°C (1h) -> 25°C (2h) Step2->Step3 Step4 4. Quenching Pour over crushed ice Step3->Step4 Step5 5. Phase Separation Extract with DCM Step4->Step5 Step6 6. Purification Dry & Concentrate Step5->Step6

Experimental workflow for the chlorosulfonation of propylbenzene.

Step-by-Step Protocol

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic HCl and H₂SO₄ fumes. This entire procedure MUST be conducted in a well-ventilated fume hood using appropriate PPE.

Phase 1: Apparatus Setup

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a gas outlet connected to a basic scrubber (to neutralize evolved HCl gas).

  • Flame-dry the apparatus under an inert atmosphere (Nitrogen or Argon) to eliminate ambient moisture, which would prematurely hydrolyze the chlorosulfonic acid.

Phase 2: Electrophilic Addition 3. Charge the flask with propylbenzene (12.0 g, 100 mmol) and anhydrous dichloromethane (50 mL). Note: DCM helps dissipate heat and prevents the freezing of intermediates. 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. 5. Transfer chlorosulfonic acid (40.8 g, 23.3 mL, 350 mmol) to the dropping funnel. 6. Begin dropwise addition of chlorosulfonic acid. Adjust the addition rate to maintain the internal temperature strictly below 10 °C. Causality: Strict thermal control prevents polysulfonation and minimizes the formation of the sterically hindered ortho-isomer.

Phase 3: Reaction Maturation 7. Once the addition is complete, maintain the reaction at 0 °C for 1 hour. 8. Remove the ice bath and allow the mixture to gradually warm to room temperature (20–25 °C). Stir for an additional 2 hours. Causality: Warming provides the activation energy required for the second step of the mechanism—the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

Phase 4: Quenching (Critical Safety Step) 9. Prepare a large, wide-mouth beaker containing approximately 200 g of crushed ice. 10. Transfer the reaction mixture to a dropping funnel and add it dropwise to the vigorously stirred crushed ice. Causality: Unreacted chlorosulfonic acid reacts violently with water. 2 (rather than adding water to the mixture) ensures that the massive heat of hydrolysis is immediately absorbed by the phase change of the ice[2]. This keeps the temperature near 0 °C, preventing the thermal hydrolysis of the newly formed 4-n-propylbenzenesulfonyl chloride back to the sulfonic acid.

Phase 5: Extraction and Purification 11. Transfer the quenched mixture to a separatory funnel. 12. Extract the aqueous layer with dichloromethane (3 × 50 mL). 13. Wash the combined organic layers with cold water (50 mL) and cold saturated aqueous sodium chloride (brine, 50 mL). Note: Avoid basic washes (like NaHCO₃) at this stage unless performed rapidly, as prolonged exposure to base will hydrolyze the sulfonyl chloride. 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator (water bath < 35 °C) to afford the crude 4-n-propylbenzenesulfonyl chloride as a viscous, pale-yellow oil.

Analytical Validation

To ensure the protocol has yielded a self-validating system, the product must be analyzed for regiopurity and functional group integrity:

  • TLC Analysis: Elute with 10% Ethyl Acetate in Hexanes. The sulfonyl chloride will appear as a distinct, UV-active spot (R_f ~0.6), significantly more polar than the starting propylbenzene but less polar than the sulfonic acid (which remains stuck at the baseline).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Look for an AA'BB' system (two distinct doublets, J ≈ 8.0 Hz) between 7.30 and 7.90 ppm. This specific splitting pattern mathematically validates the para-substitution of the aromatic ring.

    • Aliphatic Region: A triplet at ~0.9 ppm (-CH₃), a multiplet at ~1.6 ppm (-CH₂-), and a triplet at ~2.7 ppm (Ar-CH₂-) confirm the intact propyl chain.

  • IR Spectroscopy: Strong asymmetric and symmetric S=O stretching bands at ~1370 cm⁻¹ and ~1170 cm⁻¹ validate the presence of the sulfonyl chloride functional group.

References

  • Source: orgsyn.
  • Title: US4874894A - Process for the production of benzenesulfonamides Source: Google Patents URL
  • Title: 3-Phenylpropane-1-sulfonamide | CAS 90220-25-0 Source: Benchchem URL

Sources

Application

Application Note: 2-Propylbenzenesulfonamide in Advanced Organic Synthesis and Drug Discovery

Introduction and Chemical Significance 2-Propylbenzenesulfonamide (CAS: 146533-54-2) and its structural isomer 2-isopropylbenzenesulfonamide are highly versatile building blocks in modern organic synthesis. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

2-Propylbenzenesulfonamide (CAS: 146533-54-2) and its structural isomer 2-isopropylbenzenesulfonamide are highly versatile building blocks in modern organic synthesis. Characterized by the presence of a strongly electron-withdrawing sulfonamide group adjacent to an electron-donating, sterically demanding alkyl chain, this scaffold serves three primary functions in chemical research:

  • Directing Metalation Group (DMG): The sulfonamide moiety acts as a powerful directing group for transition-metal-catalyzed C–H functionalization and Directed ortho-Metalation (DoM)[1].

  • Biocatalytic Substrate: It serves as a critical reference standard and substrate in cutting-edge enzymatic C–H amination utilizing engineered Cytochrome P450 enzymes[2].

  • Privileged Pharmacophore: The structural motif is frequently integrated into targeted therapeutics, particularly as a hinge-binding element in kinase inhibitors (e.g., SYK, LRRK2)[3].

This application note provides detailed, self-validating protocols and mechanistic insights for utilizing 2-propylbenzenesulfonamide in these advanced synthetic workflows.

Application 1: Directed C–H Functionalization

Scientific Rationale & Causality

The benzenesulfonamide group is a well-established DMG due to the high Lewis basicity of its oxygen atoms, which efficiently coordinate with transition metals (e.g., Pd, Rh, Ir)[1]. However, achieving selective benzylic C(sp³)–H activation on the ortho-propyl chain requires overcoming the thermodynamic preference for C(sp²)–H activation.

To achieve this, researchers append a bidentate auxiliary (such as 8-aminoquinoline or 7-azaindole) to the sulfonamide nitrogen. This forces the palladium catalyst into a rigid, kinetically favored palladacycle intermediate[4][5]. The use of strongly hydrogen-bond-donating solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is critical here; HFIP stabilizes the anionic transition states and prevents catalyst poisoning by disrupting product-metal coordination[4].

CH_Activation Substrate 2-Propylbenzenesulfonamide (+ Directing Group) Coordination Pd(II) Coordination & C-H Cleavage Substrate->Coordination Pd(OAc)2, Solvent Metallacycle Palladacycle Intermediate Coordination->Metallacycle Base Functionalization Olefin/Alkyl Insertion Metallacycle->Functionalization Coupling Partner Functionalization->Coordination Pd(0) -> Pd(II) via Oxidant Product Functionalized Sulfonamide Functionalization->Product Reductive Elimination

Mechanistic pathway of Pd-catalyzed C-H functionalization directed by the sulfonamide group.

Protocol 1: Pd(II)-Catalyzed Benzylic C(sp³)–H Alkylation

This protocol describes the selective alkylation of the propyl chain using maleimides, adapted from established bidentate-directed methodologies[5].

Self-Validating System Setup:

  • Preparation: In an oven-dried Schlenk tube, add N-(quinolin-8-yl)-2-propylbenzenesulfonamide (0.2 mmol, 1.0 equiv), N-methylmaleimide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (0.4 mmol, 2.0 equiv) as the terminal oxidant.

  • Solvent Addition: Add 2.0 mL of HFIP/t-AmOH (1:1 v/v). Causality: The mixed solvent system balances substrate solubility (t-AmOH) with transition-state stabilization (HFIP).

  • Reaction Execution: Seal the tube under a nitrogen atmosphere and stir at 110 °C for 24 hours.

  • In-Process Validation: At 12 hours, extract a 10 µL aliquot, dilute in EtOAc, and perform TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material (UV active at 254 nm) and the appearance of a lower-R_f product spot validate catalytic turnover.

  • Workup & Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium and silver salts, and wash with EtOAc (3 × 10 mL). Concentrate the filtrate in vacuo.

  • Final Validation: Purify via flash column chromatography. Validate the benzylic substitution via ¹H NMR (CDCl₃); the disappearance of the benzylic -CH₂- protons and the emergence of a complex multiplet corresponding to the newly formed chiral center confirm successful C(sp³)–H alkylation[5].

Application 2: Biocatalytic Synthesis and Nitrene Transfer

Scientific Rationale & Causality

Traditional syntheses of sulfonamides rely on harsh chlorosulfonation followed by amination. A modern, green alternative involves the chemoselective enzymatic C–H amination of sulfonyl azides. Native Cytochrome P450 enzymes typically perform oxygenase chemistry; however, by replacing the native heme iron with an abiotic Ir(Me)-PIX cofactor, the enzyme is repurposed to catalyze nitrene transfer[2].

To calibrate these biocatalytic assays, high-purity 2-propylbenzenesulfonamide is required as a reference standard. It is synthesized via the chemoselective reduction of 2-propylbenzenesulfonyl azide using sodium borohydride (NaBH₄). NaBH₄ is chosen because it selectively reduces the azide without cleaving the delicate S–N bond or reducing the aromatic ring[2].

Biocatalysis Azide 2-Propylbenzenesulfonyl Azide Nitrenoid Ir-Nitrenoid Species (-N2) Azide->Nitrenoid Enzyme Binding Enzyme Ir(Me)-PIX P450 Enzyme Enzyme->Nitrenoid Catalysis Insertion Intramolecular C-H Insertion Nitrenoid->Insertion Chemoselective Transfer Sultam Cyclic Sulfonamide (Sultam) Insertion->Sultam Product Release

Biocatalytic nitrene transfer pathway utilizing an engineered Ir(Me)-PIX P450 enzyme.

Protocol 2: Chemoselective Reduction to 2-Propylbenzenesulfonamide

This protocol yields the high-purity reference standard required for biocatalytic assay calibration[2].

Self-Validating System Setup:

  • Preparation: Dissolve 2-propylbenzenesulfonyl azide (100 mg, ~0.44 mmol) in anhydrous THF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Slowly add NaBH₄ (100 mg, 2.64 mmol) in small portions at room temperature. Physical Validation: The immediate evolution of nitrogen gas (bubbling) serves as a visual confirmation that the azide is being actively reduced to the nitrenoid/amine intermediate.

  • Monitoring: Stir for 1 hour. Monitor reaction progress via TLC (Hexanes/EtOAc 8:2). The azide starting material will be completely consumed.

  • Quenching: Carefully quench the reaction with distilled water (10 mL) to destroy excess NaBH₄. Concentrate the mixture to approximately 10 mL to remove THF.

  • Extraction & Validation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Analytical Validation: Purify via silica gel chromatography (Hexanes/EtOAc gradient 100:0 → 70:30). Validate the product via High-Resolution Mass Spectrometry (HRMS) for [M+H]⁺ and IR spectroscopy (confirming the presence of primary sulfonamide N-H stretching bands at ~3264 cm⁻¹)[2][5].

Application 3: Medicinal Chemistry & Pharmacophore Integration

In drug development, 2-propylbenzenesulfonamide and its isopropyl analog are prized for their unique steric and electronic profiles. The sulfonamide group acts as an excellent hydrogen-bond donor/acceptor, frequently interacting with the hinge region of kinase active sites. Concurrently, the ortho-propyl group provides tunable lipophilicity, allowing the molecule to anchor deeply into adjacent hydrophobic pockets.

This specific substitution pattern has been successfully utilized in the design of potent inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are critical targets in the treatment of autoimmune diseases, asthma, and Parkinson's disease[3].

Quantitative Data Presentation

Table 1: Comparison of Directing Groups for Sulfonamide C–H Activation

Directing Group (DG)Target BondCatalyst SystemSolventTypical Yield (%)Regioselectivity
None (Free -NH₂) N/APd(OAc)₂ / AgOAcToluene< 5%Poor
7-Azaindole ortho-C(sp²)–HPd(OAc)₂ / BQHFIP75 - 92%Exclusive ortho[4]
8-Aminoquinoline Benzylic C(sp³)–HPd(OAc)₂ / AgOAcHFIP/t-AmOH68 - 85%Exclusive benzylic[5]

Table 2: Chemical vs. Biocatalytic Amination Profiles for Sulfonyl Azides

MethodCatalyst / ReagentIntermediatePrimary ProductReaction Temp
Chemical Reduction NaBH₄Amine anionPrimary Sulfonamide25 °C[2]
Biocatalytic Ir(Me)-PIX P450Ir-NitrenoidCyclic Sultam37 °C[2]

References

  • Metalated Sulfonamides and their Synthetic Applic
  • Pd‐Catalyzed ortho‐C−H Olefination of Benzenesulfonamides Directed by 7‐Azaindole.
  • Palladium-Catalyzed Selective Benzylic C–H Alkylation of Aromatic Sulfonamides with Maleimides.
  • Chemoselective, Enzymatic C-H Bond Amination Catalyzed by a Cytochrome P450 Containing an Ir(Me)-PIX Cofactor.
  • WO 2014/060112 A1 - Kinase Inhibitors.

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Friedel-Crafts Reaction of Propylbenzene

Abstract The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a powerful method for attaching alkyl or acyl substituents to an aromatic ring.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a powerful method for attaching alkyl or acyl substituents to an aromatic ring.[1] This guide offers a detailed exploration of the experimental setup for both the alkylation and acylation of propylbenzene, a common aromatic substrate. We will delve into the underlying mechanisms, provide field-proven protocols, and discuss critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic transformation for the synthesis of more complex molecules.

Introduction: The Enduring Relevance of a Classic Reaction

The Friedel-Crafts reaction is a fundamental tool for forming carbon-carbon bonds in aromatic systems.[2] It broadly encompasses two major variants: alkylation and acylation. Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring, while acylation introduces an acyl group, forming a ketone.[3] These reactions are pivotal in the synthesis of a wide array of valuable compounds, from commodity chemicals to intricate pharmaceutical intermediates.[1][4]

Propylbenzene serves as an excellent model substrate for understanding the nuances of this reaction. The propyl group is an electron-donating, activating group, which directs incoming electrophiles to the ortho and para positions. However, the reaction is not without its complexities, including the potential for carbocation rearrangements in alkylation and the deactivating effect of the product in acylation. A thorough understanding of the experimental parameters is therefore crucial for achieving desired product selectivity and yield.

Mechanistic Insights: Alkylation vs. Acylation

A clear comprehension of the reaction mechanisms is paramount for troubleshooting and optimizing Friedel-Crafts reactions. Both pathways proceed via electrophilic aromatic substitution, but the nature of the electrophile differs significantly.

Friedel-Crafts Alkylation: The Challenge of Carbocation Rearrangements

In Friedel-Crafts alkylation, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the formation of a carbocation from an alkyl halide.[5][6] This carbocation then acts as the electrophile that is attacked by the electron-rich aromatic ring.[4][7]

A significant limitation of this reaction is the propensity of the carbocation intermediate to rearrange to a more stable form.[5][8][9] For instance, the reaction of propylbenzene with a propyl halide can lead to the formation of isopropyl-substituted products due to a hydride shift from the primary carbocation to a more stable secondary carbocation.[8][10]

Figure 2: Generalized workflow for Friedel-Crafts Acylation of Propylbenzene.

Experimental Protocols

Safety First: Friedel-Crafts reactions involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Aluminum chloride is highly corrosive and reacts violently with water. [3]Acetyl chloride is also corrosive and a lachrymator. [3]

Materials and Equipment
Reagents & Solvents Equipment
PropylbenzeneRound-bottom flask (three-necked)
Aluminum Chloride (anhydrous)Reflux condenser
Acetyl Chloride or Propionyl ChloridePressure-equalizing dropping funnel
Dichloromethane (anhydrous)Magnetic stirrer and stir bar
Hydrochloric Acid (concentrated)Ice bath
Sodium Bicarbonate (saturated solution)Separatory funnel
Anhydrous Magnesium Sulfate or Sodium SulfateRotary evaporator
Crushed IceGlassware for extraction and filtration
Protocol 1: Friedel-Crafts Acylation of Propylbenzene with Acetyl Chloride

This protocol details the synthesis of 4-propylacetophenone, a common intermediate.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. [11]Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

    • In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Reaction Initiation: Cool the aluminum chloride suspension to 0-5 °C using an ice bath. [11]4. Addition of Acetyl Chloride: Add the acetyl chloride solution dropwise to the cooled and stirred aluminum chloride suspension over 15-20 minutes. Allow the mixture to stir for an additional 10 minutes to ensure the formation of the acylium ion complex. [11][12]5. Addition of Propylbenzene: Add a solution of propylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). [11][12]7. Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. [11][12]This will decompose the aluminum chloride complex. [11] * Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane. [12] * Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. [11][13] * Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. [11][12]8. Product Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. [12] * The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of n-Propylbenzene via Acylation-Reduction

Direct Friedel-Crafts alkylation to produce n-propylbenzene is often plagued by rearrangement to form isopropylbenzene. [8]A more reliable two-step method involves the Friedel-Crafts acylation of benzene with propionyl chloride, followed by reduction of the resulting ketone. [8][14][15] Step 1: Friedel-Crafts Acylation of Benzene with Propionyl Chloride

Follow the procedure outlined in Protocol 1, substituting benzene for propylbenzene and propionyl chloride for acetyl chloride.

Step 2: Clemmensen or Wolff-Kishner Reduction of Propiophenone

The resulting propiophenone can be reduced to n-propylbenzene using one of the following standard methods:

  • Clemmensen Reduction: This method involves refluxing the ketone with a zinc-mercury amalgam in concentrated hydrochloric acid. [8][11]* Wolff-Kishner Reduction: This procedure utilizes hydrazine and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol. [8][15] The choice between these reduction methods will depend on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.

Characterization of Products

The successful synthesis of the desired products can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product, including the position of the new substituent on the aromatic ring.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the carbonyl group in the acylated product (typically a strong absorption around 1685 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of components in the product mixture and provides the molecular weight of the product.

Troubleshooting and Optimization

Problem Potential Cause Solution
Low YieldIncomplete reactionIncrease reaction time or temperature; ensure catalyst is active.
Moisture contaminationUse anhydrous reagents and solvents; flame-dry glassware.
Polysubstitution (Alkylation)Product is more reactive than starting materialUse a large excess of the aromatic substrate. [9]
Rearranged Product (Alkylation)Carbocation rearrangementUse the acylation-reduction sequence. [9][16]
No ReactionDeactivated aromatic ringFriedel-Crafts reactions fail with strongly deactivated rings (e.g., nitrobenzene). [7][9]
Catalyst deactivationCertain functional groups (e.g., amines, alcohols) can complex with the Lewis acid catalyst. [9]

Conclusion

The Friedel-Crafts reaction remains an indispensable transformation in the synthetic chemist's toolkit. By understanding the mechanistic nuances between alkylation and acylation and by carefully controlling the experimental conditions, researchers can effectively synthesize a wide range of substituted aromatic compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful application of the Friedel-Crafts reaction with propylbenzene and related substrates.

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. Available from: [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Available from: [Link]

  • Glasp. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video Summary and Q&A]. Available from: [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Available from: [Link]

  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Available from: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available from: [Link]

  • Centurion University. (n.d.). EAS reactions_Friedel crafts alkylation and acylation. Available from: [Link]

  • Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Available from: [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]

  • Chemistry Steps. (2025, June 20). Friedel–Crafts Acylation. Available from: [Link]

  • Vedantu. (n.d.). Benzene can be conveniently converted into npropyl class 11 chemistry CBSE. Available from: [Link]

  • ElectronicsAndBooks. (n.d.). Alkylbenzenes. XV. Friedel-Crafts Alkylations of p-Xylene and Mesitylene with Propyl Halides. Concurrent Rearrangements and Reor. Available from: [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Reactions. Available from: [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Available from: [Link]

  • SlideShare. (n.d.). Friedel craft reaction. Available from: [Link]

  • Google Patents. (n.d.). US2506551A - Alkylation of benzene.

Sources

Application

Application Note: Advanced Analytical Strategies for the Quantification of 2-Propylbenzenesulfonamide in Complex Reaction Matrices

Introduction & Mechanistic Context 2-Propylbenzenesulfonamide is a critical synthetic intermediate in the development of novel sulfonamide-based active pharmaceutical ingredients (APIs), including specialized anti-coagul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Propylbenzenesulfonamide is a critical synthetic intermediate in the development of novel sulfonamide-based active pharmaceutical ingredients (APIs), including specialized anti-coagulants and selective enzyme inhibitors. Monitoring the kinetic formation of this compound from 2-propylbenzenesulfonyl chloride and amine precursors in real-time reaction mixtures presents significant analytical hurdles.

The Mechanistic Challenge: Crude reaction matrices are highly heterogeneous. They typically contain unreacted highly polar precursors, transition metal catalysts, and sulfonic acid degradants. Because the sulfonamide moiety (pKa ~ 10) is susceptible to matrix-induced ion suppression during mass spectrometric analysis, direct injection often yields erratic quantification. Furthermore, the propyl substitution on the benzene ring increases the molecule's lipophilicity compared to native benzenesulfonamide. We leverage this structural feature to selectively partition the target analyte away from polar interferents using a modified extraction protocol, ensuring robust downstream chromatography.

Sample Preparation: The QuEChERS-Adapted Extraction Protocol

To isolate 2-propylbenzenesulfonamide from the crude reaction mixture, we have adapted a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This approach is heavily grounded in validated standards for 1 [1].

Causality of the Method: Utilizing a buffered aqueous system with 1% acetic acid in acetonitrile ensures the sulfonamide remains in its unionized, lipophilic state. This drives favorable partitioning into the organic layer while simultaneously precipitating inorganic salts and polar catalysts.

SamplePrep A Crude Reaction Mixture B Quench & Spike (Add H2O + Internal Std) A->B Step 1 C Partitioning (1% AcOH in MeCN + Salts) B->C Step 2 D Centrifugation (Phase Separation) C->D Step 3 E dSPE Cleanup (Remove Organics/Catalysts) D->E Step 4 F LC-MS/MS or HPLC-UV Analysis E->F Step 5

Workflow for the QuEChERS-adapted extraction of 2-propylbenzenesulfonamide.

Step-by-Step Extraction Protocol
  • Quenching: Transfer 100 µL of the crude reaction mixture into a 2.0 mL microcentrifuge tube. Immediately add 900 µL of ice-cold LC-MS grade water to quench the reaction and solubilize polar salts.

  • Internal Standard Addition: Spike the mixture with 10 µL of Sulfapyridine (10 µg/mL) as the internal standard (IS) to track and correct for subsequent extraction losses.

  • Extraction: Add 1.0 mL of 1% acetic acid in acetonitrile. Vortex vigorously for 30 seconds.

  • Salting Out: Add 0.5 g of anhydrous MgSO₄ and 0.1 g of NaCl. Shake vigorously by hand for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 5 minutes at 4 °C.

  • Cleanup (Critical for MS): Transfer 500 µL of the upper organic layer to a dispersive Solid Phase Extraction (dSPE) tube containing 50 mg Primary Secondary Amine (PSA) and 150 mg MgSO₄. Vortex for 30 seconds, centrifuge, and dilute the supernatant 1:10 with the mobile phase prior to injection.

Chromatographic Separation & Quantification

Depending on the required sensitivity, we deploy two orthogonal methods: HPLC-UV for high-concentration reaction monitoring (yield calculation), and LC-MS/MS for trace quantification and impurity profiling.

HPLC-UV Method (Routine Reaction Monitoring)

Based on established 2 [2], a reversed-phase C18 column provides optimal retention.

Causality of the Method: The isocratic elution utilizing an acidic modifier (0.1% Formic Acid) suppresses the ionization of the sulfonamide group. This prevents secondary electrostatic interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks and preventing peak tailing.

Table 1: HPLC-UV Operational Parameters

ParameterSpecification
Column Agilent Zorbax SB-C18 (4.6 mm × 150 mm, 5 μm)
Mobile Phase 60% Water (0.1% FA) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 235 nm
LC-MS/MS Method (Trace Analysis & Impurity Profiling)

For sub-ng/mL quantification, a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized, aligning with3 [3].

Causality of the Method: Positive electrospray ionization (ESI+) promotes the protonation of the sulfonamide nitrogen. As validated by the 4 [4], the primary collision-induced dissociation (CID) pathway involves the cleavage of the S-N bond and the loss of the SO₂NH₂ group, yielding a highly stable substituted phenyl cation.

Table 2: LC-MS/MS MRM Transitions (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Propylbenzenesulfonamide200.1120.115Quantifier
2-Propylbenzenesulfonamide200.1158.125Qualifier
Sulfapyridine (IS)250.1156.120Internal Standard

System Self-Validation & Quality Control

A robust analytical protocol must function as a self-validating system. To guarantee trustworthiness and eliminate false positives caused by matrix effects or carryover, the workflow must incorporate strict, automated logical checks.

SelfValidation A System Blank (Check Carryover) B Calibration Curve (R² > 0.995) A->B C LLOQ Check (S/N > 10) B->C D Unknown Samples (Reaction Aliquots) C->D E QC Bracketing (Every 10 samples) D->E E->A Fail (Recalibrate) E->D Pass

Self-validating sequence logic for LC-MS/MS batch analysis.

Key Validation Metrics
  • Linearity: The calibration curve must span 1.0 ng/mL to 1000 ng/mL with an R² ≥ 0.999.

  • Extraction Recovery: Matrix spike recovery (assessed by spiking known concentrations into a blank reaction matrix prior to extraction) must fall between 85% and 115%. Values outside this range indicate incomplete salting-out or dSPE absorption of the analyte.

  • Internal Standard Tracking: The peak area of the Sulfapyridine IS must not deviate by more than ±15% across the entire batch. A sudden drop in IS area indicates severe matrix suppression, acting as an automatic trigger to halt the run, re-dilute the sample, or enhance the dSPE cleanup.

References

  • Title: Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS Source: Agilent Technologies URL
  • Title: Novel Sulfonamide-Based Analogs of Metformin Exert Promising Anti-Coagulant Effects without Compromising Glucose-Lowering Activity Source: MDPI URL
  • Title: Determination of Sulfonamide Residues in Pork Using LCMS-8045 Source: Shimadzu URL
  • Title: Liquid chromatography in conjunction with electrospray tandem mass spectrometry (LC-MS/MS)

Sources

Method

Crystallization techniques for obtaining single crystals of 2-Propylbenzenesulfonamide

Application Note: Advanced Crystallization Techniques for Single Crystals of 2-Propylbenzenesulfonamide Introduction & Mechanistic Rationale The structural elucidation of sulfonamide derivatives, such as 2-Propylbenzenes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Techniques for Single Crystals of 2-Propylbenzenesulfonamide

Introduction & Mechanistic Rationale

The structural elucidation of sulfonamide derivatives, such as 2-Propylbenzenesulfonamide, is a critical step in rational drug design and solid-state characterization. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining absolute stereochemistry, molecular conformation, and intermolecular hydrogen-bonding networks[1].

Sulfonamides typically exhibit robust supramolecular architectures driven by strong N-H···O=S hydrogen bonds, frequently crystallizing as dimers (classic R22​(8) motifs) or extended ribbons. However, obtaining a defect-free single crystal of suitable dimensions (typically 0.1–0.3 mm in all dimensions) requires precise thermodynamic and kinetic control over the nucleation and growth phases[2]. This application note details field-proven methodologies to isolate diffraction-quality single crystals of 2-Propylbenzenesulfonamide, emphasizing the causality behind solvent selection and kinetic control.

Physicochemical Profiling & Solvent Selection

2-Propylbenzenesulfonamide possesses an amphiphilic character: a hydrophobic propylbenzene tail and a highly polar, hydrogen-bonding sulfonamide headgroup. This structural dichotomy dictates its solubility profile. It exhibits high solubility in polar protic and polar aprotic solvents, but remains poorly soluble in non-polar aliphatic hydrocarbons.

Causality in Solvent Selection: The choice of solvent directly impacts the crystal habit. Solvents that strongly hydrogen-bond with the sulfonamide group (like ethanol) can temporarily solvate the functional group, delaying nucleation and promoting the slow growth of fewer, larger crystals. Conversely, highly volatile solvents evaporate too rapidly, pushing the system into high supersaturation and resulting in amorphous powders or polycrystalline clusters[2].

Table 1: Solvent Selection Matrix for 2-Propylbenzenesulfonamide Crystallization

Solvent CategorySolvent NameBoiling Point (°C)Vapor Pressure (mmHg at 20°C)Suitability / Role in Crystallization
Good Solvent (Protic) Ethanol78.443.9Excellent (Primary solvent for Slow Evaporation)
Good Solvent (Aprotic) Ethyl Acetate77.173.0Excellent (Inner solvent for Vapor Diffusion)
Good Solvent (Halogenated) Dichloromethane39.6353.0Good (Bottom heavy layer for Solvent Layering)
Anti-Solvent (Non-polar) n-Hexane68.7121.0Excellent (Top light layer for Solvent Layering)
Anti-Solvent (Non-polar) Pentane36.1420.0Excellent (Outer reservoir for Vapor Diffusion)

Experimental Workflows: Single Crystal Growth Protocols

Protocol 1: Controlled Slow Evaporation (The Workhorse Method)

This is the most reliable method for sulfonamides when sufficient material (20–50 mg) is available[2].

  • Mechanistic Rationale: Slow evaporation gradually increases the concentration of the solute until the metastable zone is breached, allowing a few nucleation sites to form and grow steadily without secondary nucleation.

  • Step-by-Step:

    • Dissolution: Dissolve 20–30 mg of 2-Propylbenzenesulfonamide in 2–3 mL of ethanol or ethyl acetate in a clean 4 mL glass vial. Use mild heating if necessary to ensure complete dissolution[3].

    • Filtration (Critical): Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Self-validation: Dust acts as heterogeneous nucleation sites; filtering ensures crystal growth is driven solely by supersaturation.

    • Controlled Evaporation: Cover the vial tightly with Parafilm. Puncture exactly 1 to 2 small holes (using a fine needle) to severely restrict the evaporation rate[4].

    • Incubation: Place the vial in a vibration-free, temperature-stable environment (e.g., a dedicated crystallization cabinet). Do not disturb the vial for 7–14 days.

Protocol 2: Vapor Diffusion (Anti-Solvent Permeation)

Ideal for limited sample quantities (1–5 mg) or when slow evaporation consistently yields twinned crystals[4].

  • Mechanistic Rationale: A volatile anti-solvent diffuses through the vapor phase into a solution of the compound, gradually lowering its solubility. The anti-solvent must have a higher vapor pressure than the primary solvent so that mass transfer occurs preferentially into the inner vial[4].

  • Step-by-Step:

    • Inner Solution: Dissolve 2–5 mg of the compound in 0.5 mL of ethyl acetate (good solvent) in a small 1-dram open vial.

    • Outer Reservoir: Place 3 mL of pentane (anti-solvent) in a larger 20 mL scintillation vial.

    • Assembly: Carefully place the un-capped inner vial inside the outer vial using forceps.

    • Sealing: Tightly cap the outer vial with a Teflon-lined lid to create a closed system.

    • Diffusion: Leave undisturbed at room temperature. The pentane vapors will slowly diffuse into the ethyl acetate, inducing nucleation over 3–10 days.

Protocol 3: Liquid-Liquid Interface Growth (Solvent Layering)

Best for compounds that form gels or precipitate amorphously under standard conditions.

  • Mechanistic Rationale: Crystal growth occurs strictly at the diffusion interface between two miscible solvents with differing densities, creating an ultra-slow, localized supersaturation gradient[2].

  • Step-by-Step:

    • Bottom Layer: Dissolve 10 mg of 2-Propylbenzenesulfonamide in 1 mL of dichloromethane (heavy, good solvent) in a narrow glass tube (e.g., an NMR tube).

    • Buffer Layer (Optional but Recommended): Carefully layer 0.2 mL of a 1:1 mixture of dichloromethane and n-hexane to create a buffer gradient.

    • Top Layer: Using a long needle or glass pipette, gently layer 2 mL of n-hexane (light, anti-solvent) down the side of the tube. Self-validation: A sharp, visible interface confirms successful layering. If immediate turbidity occurs, the bottom layer is too concentrated; dilute and restart.

    • Growth: Cap the tube loosely and leave it perfectly still. Crystals will form at the interface as the solvents diffuse over several weeks.

Workflow Diagram

CrystallizationWorkflow Start 2-Propylbenzenesulfonamide Synthesized & Purified Solubility Solubility Screening (Identify Good vs Anti-Solvents) Start->Solubility HighYield Sufficient Material (>20 mg) Solubility->HighYield High Mass LowYield Limited Material (<10 mg) Solubility->LowYield Low Mass SlowEvap Protocol 1: Slow Evaporation HighYield->SlowEvap Layering Protocol 3: Solvent Layering HighYield->Layering VaporDiff Protocol 2: Vapor Diffusion LowYield->VaporDiff Validation Polarized Light Microscopy (Check for Extinction) SlowEvap->Validation VaporDiff->Validation Layering->Validation Validation->Solubility Twinned/Powder (Recrystallize) SCXRD SCXRD Analysis (Structure Determination) Validation->SCXRD Single Crystal

Caption: Decision tree for selecting the optimal 2-Propylbenzenesulfonamide crystallization technique.

Troubleshooting & Quality Validation

  • Amorphous Precipitation: If the compound oils out or forms a powder, the crystallization rate was too fast. Fix: Switch to a slower kinetic method (e.g., vapor diffusion) or lower the ambient temperature[3].

  • Twinning (Multiple Intergrown Crystals): Often caused by mechanical vibrations or sudden temperature shifts. Fix: Ensure the crystallization area is isolated from fume hood motors, slamming doors, or foot traffic.

  • Self-Validation (Optical Microscopy): Before submitting to the crystallographer, inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly (go completely dark) when rotated, indicating a continuous, unbroken crystal lattice. If different parts of the crystal extinguish at different angles, it is twinned and unsuitable for basic SCXRD.

References

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available at:[Link]

  • University of York. scXRD: Growing single crystals - Chemistry Teaching Labs. Available at:[Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of Benzenesulfonamide Compounds

Welcome to the Technical Support Center dedicated to navigating the complexities of benzenesulfonamide compound purification. This guide is designed for researchers, scientists, and drug development professionals, offeri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of benzenesulfonamide compound purification. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex purification challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining highly pure benzenesulfonamide compounds.

Structure of this Guide

This guide is structured to provide rapid access to the information you need. It is divided into three main sections:

  • Troubleshooting Guides: Organized by purification technique, this section addresses specific problems you may encounter during your experiments in a question-and-answer format.

  • Frequently Asked Questions (FAQs): This section covers broader questions about the properties and handling of benzenesulfonamide compounds relevant to their purification.

  • Experimental Protocols: Detailed, step-by-step procedures for key purification techniques discussed in this guide.

Troubleshooting Guides

Crystallization

Crystallization is a powerful technique for purifying solid benzenesulfonamide compounds, but it can present several challenges.

Q1: My benzenesulfonamide compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities or the melting point of the solid being lower than the solution's temperature.[1]

  • Immediate Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate.[2]

  • Long-Term Strategies:

    • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a mixed solvent system. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1]

    • Pre-purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Q2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?

A low yield can be frustrating. Several factors could be at play:

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor.[2]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Incomplete Cooling: Ensure the solution has been thoroughly cooled. After reaching room temperature, placing the flask in an ice bath can significantly increase the yield.[3]

  • Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose a substantial amount of product.

    • Solution: Use a pre-heated funnel and filter the solution as quickly as possible.[3]

  • Washing Losses: Washing the collected crystals with too much or with a solvent in which the compound is highly soluble will dissolve the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[2]

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

This is a common issue, often due to either supersaturation or using an excessive amount of solvent.[1]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystallization.[3]

  • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[3]

Column Chromatography

Column chromatography is a versatile technique for separating benzenesulfonamides from impurities with different polarities.

Q1: My benzenesulfonamide is not separating from an impurity on a silica gel column. What can I do?

Poor separation is a common challenge that can be addressed by optimizing your chromatographic conditions.

  • Mobile Phase Optimization: The composition of the mobile phase is critical for good separation.[4]

    • Adjust Polarity: For normal-phase chromatography on silica gel, try decreasing the polarity of the mobile phase (e.g., increasing the hexane to ethyl acetate ratio) to increase the retention time and improve separation.

    • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is highly effective for separating compounds with varying polarities. Starting with a less polar solvent and gradually increasing the polarity can resolve closely eluting peaks.[4]

  • Stationary Phase Selection: If optimizing the mobile phase doesn't work, consider a different stationary phase. For some sulfonamides, a less acidic stationary phase like alumina or a bonded phase like amino-propyl or cyano-propyl silica may provide better separation.[4]

Q2: My benzenesulfonamide compound is degrading on the silica gel column. How can I prevent this?

The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the mobile phase and add 1-2% triethylamine.

  • Use an Alternative Stationary Phase: As mentioned above, using a less acidic stationary phase like alumina can prevent degradation.

  • Test for Stability: Before running a large-scale column, test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour or two before eluting. If you see a new spot forming, your compound is likely degrading.[5]

Q3: My compound is eluting with the solvent front. What does this mean and how can I fix it?

If your compound elutes with the solvent front, it means it is not interacting with the stationary phase. This typically happens when the mobile phase is too polar.

  • Solution: Decrease the polarity of your mobile phase significantly. Start with a non-polar solvent like hexane and gradually add small amounts of a more polar solvent like ethyl acetate until you see your compound move off the baseline on a TLC plate.

Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic or basic benzenesulfonamides from neutral impurities.

Q1: I'm not sure which aqueous solution to use for my acid-base extraction of a benzenesulfonamide.

Benzenesulfonamides are weakly acidic due to the proton on the sulfonamide nitrogen. The pKa of this proton is typically in the range of 9-11.

  • For Extraction of the Benzenesulfonamide: To deprotonate the sulfonamide and make it water-soluble, you need a base that is strong enough to remove a proton with a pKa of 9-11. A dilute solution of sodium hydroxide (e.g., 1 M NaOH) is typically used. A weaker base like sodium bicarbonate (the conjugate acid of which has a pKa of 6.4) will not be strong enough to deprotonate the sulfonamide.[6][7]

  • For Removing a Basic Impurity: If your crude product contains a basic impurity (e.g., an unreacted amine), you can wash the organic solution with a dilute acid like 1 M HCl. This will protonate the basic impurity, making it water-soluble and allowing it to be removed in the aqueous layer.[6]

Q2: An emulsion has formed during my acid-base extraction. How can I break it?

Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures.[8]

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[8]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[8]

  • Filtration: In stubborn cases, you can filter the emulsified layer through a pad of Celite or glass wool.

  • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical in the purification of benzenesulfonamides?

The choice of solvent is paramount as it dictates the solubility of the benzenesulfonamide and its impurities, which is the fundamental principle behind crystallization and chromatography. An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[9] For chromatography, the solvent system (mobile phase) determines the differential partitioning of the compound and impurities between the mobile and stationary phases, thus affecting their separation.

Q2: What are the most common impurities found in crude benzenesulfonamide products?

Common impurities often arise from the synthetic route. These can include:

  • Unreacted Starting Materials: Such as the parent aniline or benzenesulfonyl chloride.

  • Hydrolysis Products: Benzenesulfonic acid can form from the hydrolysis of benzenesulfonyl chloride.

  • Di-sulfonylation Products: Primary amines can sometimes react with two equivalents of the sulfonyl chloride.[10]

Q3: How can I effectively remove colored impurities from my benzenesulfonamide product?

If your product has a colored tint, it is likely due to high molecular weight, conjugated impurities.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[1] Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Column Chromatography: If the colored impurities have a different polarity than your product, they can be effectively separated by column chromatography.

Q4: My purified benzenesulfonamide has a broad melting point range. What does this indicate?

A broad melting point range is a strong indication that your compound is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol or isopropanol) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Crystal Formation: Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4. A common starting point for benzenesulfonamides is a mixture of hexane and ethyl acetate.[4]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Loading): Dissolve your crude benzenesulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (about 2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified benzenesulfonamide.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture containing the benzenesulfonamide in an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of NaOH to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution. Combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated HCl until the solution is acidic (test with pH paper). The benzenesulfonamide should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

Data Presentation

Table 1: Common Solvents for Benzenesulfonamide Purification

SolventApplicationNotes
EthanolRecrystallizationGood general-purpose solvent for many sulfonamides.[12]
IsopropanolRecrystallizationOften used as a 70% aqueous solution for sulfathiazole.[1]
AcetoneRecrystallization, ChromatographyA more polar solvent, can be used in mixed-solvent systems.[12]
Ethyl Acetate/HexaneColumn ChromatographyA common mobile phase system for silica gel chromatography.[4]
DichloromethaneColumn ChromatographyOften used for sample loading and as a component of the mobile phase.
WaterRecrystallization (as anti-solvent), ExtractionUsed in mixed-solvent recrystallization and as the aqueous phase in extractions.[13]

Visualizations

Purification_Workflow Crude Crude Benzenesulfonamide Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase AqueousLayer Aqueous Layer (Sulfonamide Salt) AcidBase->AqueousLayer Extract with Base OrganicLayer Organic Layer (Neutral Impurities) AcidBase->OrganicLayer Neutralize Neutralize with Acid AqueousLayer->Neutralize Chromatography Column Chromatography OrganicLayer->Chromatography If impurities are non-polar Precipitate Precipitated Benzenesulfonamide Neutralize->Precipitate Filter Filter and Dry Precipitate->Filter Crystallization Crystallization Precipitate->Crystallization For further purification Pure Pure Benzenesulfonamide Filter->Pure Chromatography->Pure Crystallization->Pure

Caption: General purification workflow for a benzenesulfonamide.

Crystallization_Troubleshooting Start Crystallization Issue OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Reheat Reheat & Add Solvent OilingOut->Reheat Yes NoCrystals No Crystals? LowYield->NoCrystals No CheckSolvent Check Solvent Amount LowYield->CheckSolvent Yes Scratch Scratch Flask NoCrystals->Scratch Yes SlowCool Cool Slowly Reheat->SlowCool ChangeSolvent Change Solvent System SlowCool->ChangeSolvent Still an issue CoolLonger Cool for Longer CheckSolvent->CoolLonger PreheatFunnel Pre-heat Funnel CoolLonger->PreheatFunnel Seed Add Seed Crystal Scratch->Seed Seed->CheckSolvent Still no crystals

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Amination of Benzenesulfonyl Chloride

Welcome to the technical support center for the synthesis of sulfonamides via the amination of benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sulfonamides via the amination of benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in mechanistic principles to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reaction between benzenesulfonyl chloride and an amine?

A1: The reaction is a classic nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride.[1] The amine acts as a nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion to form the N-S bond, resulting in the sulfonamide product and generating hydrochloric acid (HCl) as a byproduct.[2][3] A base is required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][4]

Q2: Why is a base necessary, and which one should I choose?

A2: A base is critical for two reasons: it neutralizes the HCl generated during the reaction and, in the case of primary amines, can deprotonate the resulting sulfonamide to facilitate solubility or further reactions.[1]

  • For standard conditions: Non-nucleophilic organic bases like pyridine or triethylamine (TEA) are commonly used in aprotic solvents.[5] Pyridine can also act as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate.[6]

  • For aqueous conditions (Schotten-Baumann): Inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na₂CO₃) are used.[4][7][8] This method is often robust and allows for simple workup.[7]

Q3: Can I use a tertiary amine as the substrate?

A3: No, tertiary amines do not react with benzenesulfonyl chloride to form stable sulfonamides because they lack a proton on the nitrogen atom to be eliminated.[3][4][9] While an initial intermediate may form, it readily breaks down, particularly in the presence of water, regenerating the tertiary amine.[4] This principle is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[2][3][4][9]

Q4: My starting amine is poorly soluble. What solvent system is best?

A4: Solvent choice depends on the properties of your amine.

  • Aprotic Solvents: For amines soluble in organic media, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are excellent choices, typically paired with an organic base like triethylamine or pyridine.[5]

  • Aqueous/Biphasic Systems: For water-soluble amines or when using an inorganic base, a two-phase Schotten-Baumann approach is effective.[7] The reaction occurs at the interface of the aqueous and organic layers. Using water as a solvent can be an environmentally friendly option.[7] For particularly hydrophobic amines, using aqueous NaOH can surprisingly lead to very high yields, as third-order reaction kinetics involving the amine, sulfonyl chloride, and hydroxide become significant.[10][11]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My reaction yield is very low.

Q: I've run the reaction, but my isolated yield is significantly lower than expected. What are the likely causes?

A: Low yield is a common problem that can stem from several sources. A systematic approach is needed to diagnose the issue.

  • Cause A: Hydrolysis of Benzenesulfonyl Chloride

    • Explanation: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by water or moisture, which converts it into the unreactive benzenesulfonic acid.[12] This is a major competitive side reaction, especially under aqueous basic conditions or if using wet solvents/glassware.[13][14]

    • Solution:

      • Ensure all glassware is rigorously dried before use.

      • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]

      • If running the reaction in an aqueous base, ensure the amine is present to react with the sulfonyl chloride. The rate of amination is typically faster than hydrolysis.[4]

  • Cause B: Incomplete Reaction

    • Explanation: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing, especially in heterogeneous mixtures.[15] Sterically hindered or electronically deactivated (less nucleophilic) amines react more slowly.

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting amine.[15]

      • Increase reaction time/temperature: Allow the reaction to stir longer or gently warm it, monitoring for byproduct formation.

      • Improve mixing: Ensure vigorous stirring, particularly in biphasic systems, to maximize the interfacial area where the reaction occurs.

  • Cause C: Incorrect Stoichiometry or Base

    • Explanation: An insufficient amount of base will result in the protonation of the starting amine by the generated HCl, halting the reaction. Using the amine itself as the base (by adding 2 equivalents) can work but leads to lower atom economy and more complex purification.

    • Solution:

      • Use at least one equivalent of a suitable base (e.g., pyridine, TEA, or NaOH) to neutralize the HCl. For primary amines, using a slight excess of base can help dissolve the sulfonamide product in aqueous media.[2]

      • Ensure accurate measurement of all reagents.

Issue 2: My product is contaminated with unreacted benzenesulfonyl chloride.

Q: After workup, I have an oily residue that I suspect is unreacted benzenesulfonyl chloride. How do I remove it?

A: Benzenesulfonyl chloride is a viscous, water-insoluble oil that can be difficult to remove with a simple aqueous wash. The key is to convert it into a water-soluble derivative.

  • Solution A: Quench with a Water-Soluble Amine

    • Explanation: Adding a simple, highly reactive, and water-soluble amine like aqueous ammonia or diethylamine to the reaction mixture will convert the excess benzenesulfonyl chloride into a water-soluble sulfonamide.

    • Protocol: After the main reaction is complete (confirmed by TLC), add a small amount of the quenching amine and stir for 15-30 minutes before proceeding with the aqueous workup. The resulting sulfonamide will be washed away in the aqueous layer.

  • Solution B: Basic Hydrolysis

    • Explanation: Quenching the reaction with a solution of NaOH or KOH will hydrolyze the remaining benzenesulfonyl chloride to sodium benzenesulfonate, which is highly water-soluble.

    • Caution: This method should not be used if your desired sulfonamide product is sensitive to basic conditions (e.g., contains a hydrolyzable ester).

Issue 3: My product is contaminated with benzenesulfonic acid.

Q: I quenched with a base, but my organic layer is still contaminated with an acidic impurity. How do I remove it?

A: This impurity is benzenesulfonic acid, the hydrolysis product. While its salt is water-soluble, the acid itself can have some solubility in polar organic solvents.

  • Solution: Perform Additional Basic Washes

    • Explanation: Washing the organic layer thoroughly with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute NaOH, will deprotonate the sulfonic acid. This converts it to its salt form, which will partition into the aqueous layer.

    • Protocol: During the workup, wash the organic layer 2-3 times with a saturated NaHCO₃ solution. Check the pH of the final aqueous wash to ensure it is basic.

Data & Protocols for Success

Table 1: Comparison of Common Reaction Conditions
ParameterCondition A: Aprotic OrganicCondition B: Aqueous Biphasic (Schotten-Baumann)Key Considerations
Solvent Dichloromethane (DCM), THF, Diethyl EtherWater / Organic Solvent (e.g., DCM, Ether)Choose based on amine solubility and workup preference.
Base Pyridine, Triethylamine (TEA)NaOH, KOH, Na₂CO₃Organic bases are soluble in the reaction medium; inorganic bases create a two-phase system.[5][7]
Temperature 0 °C to Room TemperatureRoom TemperatureReactions are often exothermic; initial cooling is recommended.[13]
Advantages Homogeneous reaction, good for sensitive substrates.Often high-yielding, simple workup, cost-effective, environmentally friendlier.[7]Schotten-Baumann is robust for many primary and secondary amines.[10][11]
Disadvantages Requires anhydrous conditions, organic solvents.Risk of sulfonyl chloride hydrolysis, may not be suitable for base-sensitive products.[7]Vigorous stirring is essential for biphasic reactions.
Diagram 1: General Reaction Mechanism

This diagram illustrates the nucleophilic attack of the amine on the benzenesulfonyl chloride, followed by the elimination of the chloride leaving group.

Amination Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BSC Benzenesulfonyl Chloride (Ar-SO₂Cl) Intermediate Tetrahedral Intermediate BSC->Intermediate 1. Nucleophilic Attack by Amine Amine Primary/Secondary Amine (R-NH₂/R₂NH) Sulfonamide Sulfonamide (Ar-SO₂-NHR/NR₂) Intermediate->Sulfonamide 2. Elimination of Cl⁻ HCl HCl Salt Base-HCl Salt HCl->Salt 3. Neutralization Base Base (e.g., Pyridine, NaOH)

Caption: Core mechanism for sulfonamide formation.

Optimized Protocol: Synthesis of N-benzylbenzenesulfonamide (Schotten-Baumann Conditions)

This protocol provides a robust, self-validating method for synthesizing a sulfonamide from a primary amine.

Materials:

  • Benzylamine (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether (or Dichloromethane)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in diethyl ether and 10% NaOH solution. Cool the vigorously stirred mixture in an ice bath.

  • Addition: Add benzenesulfonyl chloride (1.05 eq) dropwise to the cold, stirring mixture over 10-15 minutes. A white precipitate (the product) may form.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 1 hour.

  • Validation Point 1 (TLC Analysis): Take a small aliquot from the organic layer. Spot it on a TLC plate against the starting benzylamine. A complete reaction should show the disappearance of the benzylamine spot and the appearance of a new, less polar product spot.

  • Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Workup - Extraction: Extract the aqueous layer once with a fresh portion of diethyl ether. Combine all organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove any unreacted benzylamine)

    • Saturated NaHCO₃ solution (to remove any benzenesulfonic acid)

    • Brine (to remove residual water)

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is often pure enough for many applications. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[14][16]

  • Validation Point 2 (Characterization): Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree helps diagnose the root cause of low reaction yields.

Troubleshooting Low Yield Start Low Yield Observed CheckTLC Does TLC show unreacted starting amine? Start->CheckTLC CheckMoisture Were anhydrous conditions used? CheckTLC->CheckMoisture No IncompleteRxn Root Cause: Incomplete Reaction CheckTLC->IncompleteRxn Yes Hydrolysis Root Cause: Hydrolysis of Sulfonyl Chloride CheckMoisture->Hydrolysis No WorkupLoss Root Cause: Product Loss During Workup CheckMoisture->WorkupLoss Yes OptimizeRxn Action: - Increase reaction time/temp - Improve mixing IncompleteRxn->OptimizeRxn DryReagents Action: - Dry glassware & solvents - Use inert atmosphere Hydrolysis->DryReagents OptimizeWorkup Action: - Check pH of washes - Optimize extraction solvent - Review purification method WorkupLoss->OptimizeWorkup

Caption: A decision tree for diagnosing low yield.

References

  • Chemistry LibreTexts. (2023, January 22). Amine Reactions. [Link]

  • BYJU'S. Hinsberg Reagent And Test. [Link]

  • King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]

  • King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. [Link]

  • CK-12 Foundation. Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. [Link]

  • Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. [Link]

  • Taylor, L. T., & Chang, J. P. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 163-169. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939-957. [Link]

  • Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. [Link]

  • JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. [Link]

  • Google Patents.
  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Request PDF. Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 73(11), 4253-4259. [Link]

  • MSD Manual Professional Edition. Sulfonamides - Infectious Disease. [Link]

  • Figshare. (2016, February 20). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • ResearchGate. (2025, August 10). Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Wang, Z., & Xu, Y. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Royal Society of Chemistry. Microwave-assisted sulfonylation of amines and phenols. [Link]

  • ResearchGate. Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride.... [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PMC - NIH. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). [Link]

  • ResearchGate. (2017, March 29). spectrophotometric method for determination of sulfonamides in water. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Stability of 2-Propylbenzenesulfonamide

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of 2-Propylbenzenes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of 2-Propylbenzenesulfonamide during storage. By understanding the compound's stability profile and the primary pathways of degradation, users can ensure sample integrity, leading to more reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-Propylbenzenesulfonamide.

Q1: What are the ideal storage conditions for solid (powder) 2-Propylbenzenesulfonamide?

To ensure maximum long-term stability, solid 2-Propylbenzenesulfonamide should be stored in a cool, dark, and dry environment. All containers should be tightly sealed to protect the compound from atmospheric moisture and oxygen.[1]

Optimal Storage Conditions Summary:

Parameter Recommendation Rationale
Temperature +2°C to +8°C (Refrigerated) Minimizes thermal decomposition and slows kinetic rates of all degradation pathways.
Light Protect from light The sulfonamide functional group is susceptible to photodegradation.[2][3] Use amber vials or store in an opaque container.
Humidity Store in a desiccated environment Prevents hydrolysis and physical changes like clumping. Keep containers tightly sealed.[1]

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While not always necessary for short-term storage, an inert atmosphere prevents long-term oxidative degradation. |

Q2: I need to store 2-Propylbenzenesulfonamide in solution. What solvent and conditions do you recommend?

For solutions, the choice of solvent and pH is critical. Aprotic organic solvents like acetonitrile or DMSO are generally preferred over aqueous solutions for long-term storage. If an aqueous buffer is required, maintain a pH between 7 and 9, as sulfonamides are generally more stable in neutral to alkaline conditions and more susceptible to acid-catalyzed hydrolysis.[4][5] Solutions should be stored frozen (–20°C or –80°C), protected from light, and sealed to prevent solvent evaporation.

Q3: What are the primary causes of 2-Propylbenzenesulfonamide degradation?

The main degradation pathways are hydrolysis (especially under acidic conditions), photodegradation (from UV or even ambient fluorescent light), oxidation, and thermal decomposition.[2][4][6][7] Each of these pathways is influenced by storage conditions such as pH, light exposure, temperature, and the presence of oxidizing agents.

Q4: How can I visually tell if my sample might be degraded?

While analytical confirmation is required, visual cues can indicate potential degradation. These include:

  • Color Change: Development of a yellow or brown tint in a previously white or colorless solid/solution.

  • Clumping or Caking: For solid samples, this may suggest moisture absorption.

  • Insolubility: Difficulty dissolving a sample that was previously soluble in a given solvent.

If you observe any of these changes, it is crucial to perform an analytical purity check.

Q5: Is the compound really that sensitive to lab lighting?

Yes. Sulfonamides as a class can be degraded by light, including standard fluorescent laboratory lighting, in a process sensitized by common lab reagents like riboflavin.[3] It is strongly recommended that all procedures involving the compound, especially in solution, be performed in subdued lighting and that amber or low-actinic glassware be used to prevent photochemical reactions.[3]

Section 2: Troubleshooting Guide: Investigating Degradation

This guide provides a logical workflow for identifying and resolving issues related to potential sample degradation.

Issue: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.

  • Hypothesis: The new peaks are likely degradation products or impurities. The primary degradation pathways for benzenesulfonamides are hydrolysis, oxidation, and photodegradation.[2][5][6]

  • Causality Investigation:

    • Review Storage Conditions: Was the sample stored according to the recommendations (cool, dark, dry)?[1] Was it exposed to light for an extended period? Was the pH of the solution acidic?

    • Identify the Degradant: Use LC-MS/MS to determine the mass of the impurity peaks. Compare these masses to potential degradation products (see Section 3). For example, cleavage of the sulfonamide bond via hydrolysis would result in 2-propylbenzenesulfonic acid and ammonia. Oxidation could lead to hydroxylated species on the benzene ring.[6][8]

  • Corrective Action:

    • Discard the degraded sample.

    • Obtain a fresh, high-purity lot of 2-Propylbenzenesulfonamide.

    • Strictly adhere to the recommended storage and handling protocols outlined in this guide.

Issue: My experimental results are inconsistent or show a loss of compound activity.

  • Hypothesis: The concentration of the active parent compound has decreased due to degradation, leading to a loss of potency.

  • Causality Investigation:

    • Perform a quantitative analysis (e.g., HPLC with a calibrated standard curve) on your stored sample to determine its actual concentration and purity. Compare this to the expected concentration.

    • Analyze for the presence of known degradation products, which may have interfering or no biological activity.

  • Corrective Action:

    • Always use freshly prepared solutions for critical experiments.

    • If storing stock solutions, perform a purity check before use, especially if stored for an extended period.

    • Implement the stability testing protocol (Section 4) to determine the viable shelf-life of the compound under your specific experimental conditions.

Troubleshooting Workflow

start Observed Issue (e.g., Impurity Peak, Loss of Potency) check_storage Review Storage & Handling Records (Temp, Light, pH, Age) start->check_storage is_improper Improper Conditions Found? check_storage->is_improper analyze Perform Analytical Purity Check (HPLC-UV/MS) is_improper->analyze Yes is_improper->analyze No/Unsure is_degraded Degradation Confirmed? analyze->is_degraded identify Identify Degradation Products (MS/MS) Correlate with Storage Conditions is_degraded->identify Yes no_degradation No Degradation Detected. Investigate Other Experimental Variables. is_degraded->no_degradation No discard Discard Compromised Stock Obtain Fresh Compound identify->discard remediate Implement Correct Storage Protocols (See Section 4.1) discard->remediate end_node Problem Resolved remediate->end_node no_degradation->end_node

Caption: A decision workflow for troubleshooting suspected sample degradation.

Section 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is essential for developing effective prevention strategies.

  • Hydrolytic Degradation: This involves the cleavage of the sulfonamide (S-N) bond. The reaction is highly pH-dependent and is significantly accelerated under acidic conditions.[4][5] In the presence of strong acid and heat, benzenesulfonamides can be hydrolyzed to the corresponding sulfonic acid and amine.[9]

  • Photodegradation: Aromatic sulfonamides absorb UV light, which can lead to bond cleavage and rearrangement. The process can occur via direct photolysis or be sensitized by other molecules in the matrix.[2] This is a significant pathway, and protection from light is critical.[3]

  • Oxidative Degradation: The benzene ring and sulfonamide group can be attacked by oxidizing agents, such as peroxides or radicals formed from atmospheric oxygen.[6] This can lead to hydroxylation of the aromatic ring or cleavage of the C-S or S-N bonds.[10]

  • Thermal Decomposition: At elevated temperatures, the primary decomposition pathway for benzenesulfonic acid derivatives is desulfonation, which involves the cleavage of the carbon-sulfur (C-S) bond to release sulfur trioxide and form the corresponding aromatic hydrocarbon (in this case, propylbenzene).[7]

Primary Degradation Pathways of 2-Propylbenzenesulfonamide

cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation cluster_thermal Thermal Stress Parent 2-Propylbenzenesulfonamide (Parent Compound) Hydrolysis_Products 2-Propylbenzenesulfonic Acid + Ammonia Parent->Hydrolysis_Products H⁺ / H₂O Photo_Products Ring-Modified Species & Cleavage Products Parent->Photo_Products UV / Light Oxidation_Products Hydroxylated Derivatives (e.g., Phenols) Parent->Oxidation_Products [O] / Air Thermal_Products Propylbenzene + SO₃ (Desulfonation) Parent->Thermal_Products High Temp.

Caption: Major degradation pathways affecting 2-Propylbenzenesulfonamide.

Section 4: Protocols for Stability Assessment

These protocols provide a framework for proper handling and for validating the stability of 2-Propylbenzenesulfonamide.

Protocol 1: Recommended Storage and Handling Procedure

This protocol is a self-validating system to minimize degradation from the moment of receipt.

  • Receiving: Upon receipt, immediately transfer the compound to a designated, temperature-controlled storage location (+2°C to +8°C). Log the date of receipt and lot number.

  • Container: Ensure the compound is in a tightly sealed, opaque, or amber container. If the original container is not suitable, transfer the material inside a glove box or low-humidity environment to an appropriate vial.

  • Weighing: For weighing, remove the container from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solution Preparation: Prepare solutions using high-purity solvents. If possible, use aprotic solvents for stock solutions. If using aqueous buffers, ensure the pH is >7.0. Prepare solutions in a dimly lit area and use amber volumetric flasks or tubes.

  • Solution Storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at –20°C or –80°C, protected from light. Clearly label each aliquot with compound name, concentration, solvent, and date of preparation.

Protocol 2: HPLC-UV/MS Method for Purity Assessment and Degradation Monitoring

This method is essential for quantifying the purity of a sample and identifying potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and coupled to a mass spectrometer (MS) is recommended.[4][11]

  • Sample Preparation:

    • Accurately prepare a stock solution of 2-Propylbenzenesulfonamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Create a working solution by diluting the stock solution to a final concentration of ~10-20 µg/mL with the mobile phase.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a relevant wavelength (e.g., 220, 254 nm); MS detection in both positive and negative ion electrospray modes (ESI+/ESI-).

  • Data Analysis:

    • Purity: Integrate the peak area of the parent compound and all impurity peaks from the UV chromatogram. Calculate purity as (Area of Parent Peak / Total Area of All Peaks) * 100%.

    • Degradation Monitoring: Analyze samples at different time points (e.g., T=0, 1 week, 1 month) under specific storage conditions. Track the decrease in the parent peak area and the increase in impurity peak areas.

    • Identification: Use the mass spectral data to propose structures for any new peaks that appear over time.

Section 5: Data Summary

Table 1: Summary of Recommended Storage Conditions
FormTemperatureLightAtmosphere/Humidity
Solid +2°C to +8°CProtect from light (amber/opaque vial)Tightly sealed container, preferably desiccated
Solution (Aprotic) ≤ –20°CProtect from light (amber/opaque vial)Tightly sealed, single-use aliquots
Solution (Aqueous) ≤ –20°CProtect from light (amber/opaque vial)Tightly sealed, pH 7-9, single-use aliquots
Table 2: Potential Degradation Products and Their Causes
Degradation ProductProbable CauseKey Identifier (LC-MS)
2-Propylbenzenesulfonic AcidAcid-catalyzed hydrolysisMass corresponding to C₉H₁₂O₃S
Hydroxylated derivativesOxidationMass of parent compound +16 Da (addition of one oxygen atom)
PropylbenzeneThermal Decomposition (Desulfonation)Mass corresponding to C₉H₁₂
Various small fragmentsPhotodegradationA complex mixture of smaller mass fragments, often difficult to fully characterize

References

  • BenchChem. (2025). Comparative study of oxidative degradation of different aminobenzene sulfonamides. BenchChem.
  • Reyes-Vidal, Y., et al. (n.d.).
  • Javid, U., et al. (2013).
  • PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • Munns, R. K., & Roybal, J. E. (2020). Photodegradation of Sulfa Drugs by Fluorescent Light.
  • ACS Publications. (2023).
  • DESWATER. (n.d.). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles.
  • PubMed. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures.
  • Schreiber, R. S., & Shriner, R. L. (n.d.). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • PubMed. (1998). Stability of sulphonamide drugs in meat during storage.
  • MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethylbenzenesulfonic Acid. BenchChem.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. BenchChem.
  • PubMed. (2005). Hydroxylation and carboxylation--two crucial steps of anaerobic benzene degradation by Dechloromonas strain RCB.
  • PubMed. (1998). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Water Samples by Gas Chromatography With Ion-Trap Mass Spectrometry.

Sources

Optimization

Technical Support Center: Refinement of Extraction Procedures for 2-Propylbenzenesulfonamide from Biological Matrices

Introduction Welcome to the technical support center for the analysis of 2-Propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are developing and refining...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the analysis of 2-Propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are developing and refining methods for the quantitative extraction of this analyte from complex biological matrices such as plasma, blood, and urine. As 2-Propylbenzenesulfonamide is a specific sulfonamide derivative, the principles and troubleshooting strategies discussed herein are broadly applicable to other small-molecule sulfonamides, leveraging established knowledge in the field.

The accuracy and reliability of any bioanalytical method hinge on the quality of the sample preparation. A robust extraction procedure is critical for removing interfering endogenous components, concentrating the analyte, and ensuring reproducible results that meet stringent regulatory standards.[1][2] This document provides in-depth, experience-driven guidance in a practical question-and-answer format to address the specific challenges you may encounter.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the essential preliminary questions to consider before beginning or troubleshooting your extraction protocol.

Q1: What are the key physicochemical properties of 2-Propylbenzenesulfonamide that I should consider for extraction?

Answer: Understanding the physicochemical properties of your analyte is the cornerstone of developing a successful extraction method. While specific experimental data for 2-Propylbenzenesulfonamide is limited, we can estimate its properties based on its chemical structure and data from similar sulfonamide compounds.[3][4]

Table 1: Estimated Physicochemical Properties of 2-Propylbenzenesulfonamide and Their Impact on Extraction Strategy

PropertyEstimated ValueCausality & Impact on Extraction Strategy
Molecular Weight ~215.3 g/mol A small molecule, well-suited for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) and subsequent analysis by LC-MS/MS.
pKa ~9.5 - 10.5The hydrogen on the sulfonamide nitrogen is weakly acidic. This is the most critical property for LLE and ion-exchange SPE. To keep the molecule neutral and extractable into an organic solvent, the pH of the aqueous sample should be adjusted to at least 2 units below the pKa (e.g., pH < 7.5).[5]
LogP (Octanol/Water) ~2.0 - 2.5The propylbenzene group imparts significant non-polar (lipophilic) character. This indicates good solubility in common organic extraction solvents like ethyl acetate or methyl-tert-butyl ether (MTBE) and strong retention on reversed-phase SPE sorbents (e.g., C18, polymeric).[6]
Solubility Low in WaterAs a neutral molecule, it is expected to have low aqueous solubility but good solubility in polar organic solvents like acetonitrile and methanol.[4]
Q2: What are "matrix effects," and why are they a major concern in LC-MS/MS-based bioanalysis?

Answer: Matrix effects are the alteration (suppression or enhancement) of the ionization of an analyte by the presence of co-eluting, undetected components from the biological sample. In simpler terms, something from your sample matrix (like salts, lipids, or phospholipids) reaches the mass spectrometer at the same time as your analyte and interferes with its ability to form ions, leading to inaccurate quantification.[7]

  • Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. This can lead to poor sensitivity and inaccurate (falsely low) concentration measurements.

  • Ion Enhancement: Less frequently, matrix components can improve the ionization efficiency of the analyte, leading to a stronger signal and falsely high concentration measurements.

Matrix effects are a significant concern because they can severely compromise the accuracy, precision, and robustness of a bioanalytical method. Regulatory agencies like the FDA require a thorough evaluation of matrix effects during method validation.[8] A good extraction procedure is your primary defense against these effects, as its main purpose is to remove these interfering components.

Q3: Which extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—should I start with?

Answer: The optimal choice depends on several factors, including the required sensitivity, sample throughput, complexity of the matrix, and available resources. The following decision-making workflow can guide your initial choice.

G start Start: Define Assay Requirements node_sensitivity Is high sensitivity (low LLOQ) required? start->node_sensitivity node_cleanliness Is a very clean extract essential (e.g., to minimize matrix effects)? node_sensitivity->node_cleanliness Yes node_throughput Is high throughput (many samples) a priority? node_sensitivity->node_throughput No result_lle Liquid-Liquid Extraction (LLE) - Good cleanup, inexpensive. - Labor-intensive, uses large solvent volumes, prone to emulsions. node_cleanliness->result_lle No result_spe Solid-Phase Extraction (SPE) - Excellent cleanup, high recovery, automatable. - Higher cost, more method development required. node_cleanliness->result_spe Yes node_automation Is automation required? node_throughput->node_automation Yes node_throughput->result_lle No result_ppt Protein Precipitation (PPT) - Fast, simple, generic. - Prone to matrix effects. node_automation->result_ppt No result_sle Supported Liquid Extraction (SLE) - High throughput, automatable LLE. - Cleaner than PPT, less selective than SPE. node_automation->result_sle Yes

Caption: Decision workflow for selecting an initial extraction technique.

Section 2: Troubleshooting Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[9][10]

Q1: I have a low recovery of 2-Propylbenzenesulfonamide. What are the common causes and solutions?

Answer: Low recovery in LLE is typically due to issues with partitioning, pH, or the extraction procedure itself.[11]

  • Cause 1: Incorrect pH of the Aqueous Phase.

    • Expertise & Experience: The sulfonamide group is acidic. If the pH of your sample is too high (e.g., > 8), the molecule will be deprotonated (ionized) and become water-soluble, preventing its extraction into the organic phase.

    • Solution: Ensure the pH of your biological sample is adjusted to be at least 2 pH units below the analyte's pKa. For 2-Propylbenzenesulfonamide, adjusting the sample to a pH between 4 and 6 is a safe and effective starting point.[5]

  • Cause 2: Inappropriate Organic Solvent.

    • Expertise & Experience: The choice of solvent must match the polarity of the analyte. While 2-Propylbenzenesulfonamide is non-polar, a solvent that is too non-polar (like hexane) may not be effective. Conversely, a solvent that is too polar may be partially miscible with water.

    • Solution: Create a solvent selection table. Start with a medium-polarity solvent and adjust as needed.

SolventPolarityComments
Hexane LowLikely too non-polar. Poor recovery expected.
Methyl-tert-butyl ether (MTBE) MediumExcellent choice. Low water solubility, good extraction efficiency for many drugs.
Ethyl Acetate Medium-HighGood general-purpose solvent, but has higher water solubility which can affect phase separation and recovery.
Dichloromethane (DCM) Medium-HighEffective but is a lower layer solvent and has environmental/safety concerns.
  • Cause 3: Insufficient Mixing or Phase Separation Time.

    • Expertise & Experience: The analyte transfer between phases is a diffusion-controlled process that requires maximizing the surface area between the two liquids.

    • Solution: Ensure vigorous mixing (e.g., vortex for at least 1-2 minutes). After mixing, allow sufficient time for the layers to fully separate. Centrifugation (e.g., 5 minutes at 3000 x g) is highly recommended to achieve a clean, sharp interface.[12][13]

Q2: I'm getting a stable emulsion during LLE. How can I break it or prevent it?

Answer: Emulsions are a common problem, especially with plasma or whole blood samples high in lipids and proteins.[14]

  • Prevention (Best Approach):

    • Gentle Mixing: Instead of vigorous vortexing, use a gentle rocker or invert the tube slowly 10-20 times. This reduces the energy that creates the emulsion but may require a longer extraction time.[14]

    • "Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase. This increases the polarity of the aqueous layer and can help force the separation of the organic layer.

  • Breaking an Existing Emulsion:

    • Centrifugation: This is the most common method. Try increasing the speed or duration of the spin.

    • Temperature Change: Chilling the sample in an ice bath can sometimes help break an emulsion.

    • Solvent Addition: Add a small volume of brine or a different organic solvent to disrupt the emulsion layer.

Q3: My results are not reproducible. What should I check in my LLE protocol?

Answer: Poor reproducibility in LLE often points to inconsistencies in manual steps.

  • Cause 1: Inconsistent pH Adjustment.

    • Solution: Use a calibrated pH meter for all adjustments. Prepare buffers fresh and ensure they are added accurately.

  • Cause 2: Variable Mixing and Aspiration.

    • Solution: Standardize the vortex speed and time for all samples. When aspirating the organic layer, be consistent in how close you get to the interface to avoid aspirating aqueous phase. It is often better to leave a small amount of the organic layer behind than to risk contamination.

  • Cause 3: Solvent Evaporation.

    • Solution: If you are evaporating the organic solvent to dryness, ensure the temperature and nitrogen flow rate are consistent. Over-drying can lead to loss of a semi-volatile analyte. Reconstitute in a fixed, accurately measured volume of mobile phase.

Section 3: Troubleshooting Solid-Phase Extraction (SPE)

SPE uses a solid sorbent packed into a cartridge or plate to selectively adsorb the analyte from the liquid sample, while interferences pass through.[11]

Q1: How do I choose the right SPE sorbent for 2-Propylbenzenesulfonamide?

Answer: The choice of sorbent is based on the analyte's properties and the desired retention mechanism. Given its LogP and pKa, 2-Propylbenzenesulfonamide is an excellent candidate for several mechanisms.

  • Reversed-Phase (RP) SPE:

    • Mechanism: Based on hydrophobic interactions. The non-polar propylbenzene group will bind strongly to a non-polar sorbent.

    • Sorbents:

      • C18 (Silica-based): Traditional choice, but can suffer from silanol interactions causing peak tailing.

      • Polymeric (e.g., Oasis HLB, Strata-X): Highly recommended. These are Hydrophilic-Lipophilic Balanced sorbents that provide excellent retention for a broad range of compounds and are more stable at extreme pH values than silica. They are very effective for sulfonamides.[15][16]

  • Mixed-Mode SPE:

    • Mechanism: Combines two retention mechanisms, such as reversed-phase and ion exchange, providing superior selectivity and cleanup.

    • Sorbent (e.g., Oasis MCX): This is a Mixed-mode Cation eXchange sorbent. It offers both reversed-phase retention and a strong cation exchanger.

      • How it works: At an acidic pH (e.g., pH 4-6), 2-Propylbenzenesulfonamide is neutral and retains by reversed-phase. At this pH, basic interferences will be charged and retained by cation exchange. You can then wash with an organic solvent (like methanol) to remove neutral interferences before eluting your analyte. This is a powerful technique for removing matrix components.[17]

Q2: My analyte is breaking through during the sample loading step. Why is this happening?

Answer: Analyte breakthrough means the sorbent is not retaining the compound effectively during sample loading.

  • Cause 1: Incorrect Sample Pre-treatment.

    • Expertise & Experience: For reversed-phase SPE, the analyte must be in its most non-polar (neutral) form to be retained.

    • Solution: Ensure the sample pH is properly adjusted to be neutral (pH ~4-7). Also, if the sample contains a high percentage of organic solvent (from a previous step), it can prevent the analyte from binding to the sorbent. Dilute the sample with water or a weak buffer before loading.

  • Cause 2: High Flow Rate.

    • Expertise & Experience: The interaction between the analyte and the sorbent takes time. If the sample is loaded too quickly, the analyte doesn't have sufficient residence time to bind.

    • Solution: Reduce the loading flow rate. A slow, steady drip (e.g., 1-2 mL/min) is ideal.

  • Cause 3: Sorbent Overload.

    • Expertise & Experience: Every SPE cartridge has a finite capacity. If the concentration of the analyte (or competing interferences) is too high, it will exceed the sorbent's binding capacity.

    • Solution: Use a larger bed mass of sorbent or dilute the sample before loading.

Q3: I'm seeing significant matrix effects even after SPE. How can I improve my cleanup?

Answer: If matrix effects persist, your wash and elution steps need refinement.

  • Cause 1: Ineffective Wash Step.

    • Expertise & Experience: The wash step is designed to remove weakly bound interferences while leaving the analyte strongly bound. A wash that is too weak will not provide adequate cleanup, while a wash that is too strong will elute your analyte.

    • Solution: Optimize the wash solvent. For reversed-phase SPE, start with a weak aqueous wash (e.g., 5% methanol in water). This will remove salts and very polar interferences. If you still see matrix effects (often from phospholipids), you need a stronger, organic-based wash. For phospholipids, a wash with a solvent like 20-40% methanol in water can be effective without eluting the 2-Propylbenzenesulfonamide.

  • Cause 2: Eluting Interferences with the Analyte.

    • Expertise & Experience: Your elution solvent may be too strong or non-selective, co-eluting matrix components along with your analyte.

    • Solution:

      • Refine Elution Solvent: Use the weakest elution solvent that still provides full recovery of your analyte. For example, instead of 100% methanol, try 80% methanol or use acetonitrile, which is a less strong solvent on some polymeric phases.

      • Switch to Mixed-Mode SPE: As described in Q1, using a mixed-mode sorbent provides an orthogonal cleanup mechanism that is far more effective at removing interferences than reversed-phase alone.[17]

Section 4: Advanced Topics & Method Validation

Q1: How do I formally assess extraction recovery and matrix effects according to regulatory guidelines?

Answer: Regulatory bodies like the FDA and international bodies (ICH) have clear guidelines for these assessments.[8][18][19] The process involves preparing three specific sets of samples.

Table 2: Experimental Sets for Recovery and Matrix Effect Assessment

SetSample DescriptionPurpose
Set 1 (A) Analyte spiked into a blank biological matrix, then extracted .Represents the final, processed sample.
Set 2 (B) Blank biological matrix is extracted first , then the analyte is spiked into the final, clean extract.Represents 100% recovery post-extraction. Used to measure matrix effects.
Set 3 (C) Analyte spiked into a pure solvent (e.g., mobile phase).Represents the "true" response of the analyte without any matrix influence.

Calculations:

  • Extraction Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) * 100

  • Matrix Factor (MF) = (Peak Area of Set 2 / Peak Area of Set 3)

    • An MF of 1 means no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Trustworthiness: For a method to be considered reliable, the extraction recovery should be consistent and reproducible, though it does not need to be 100%. The matrix factor should be close to 1, and its variability (measured as the coefficient of variation, or CV%) across different lots of the biological matrix should be low (typically <15%).[8]

Section 5: Detailed Experimental Protocols

These are generic starting-point protocols that must be optimized and validated for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) solution.

  • pH Adjustment: Add 50 µL of 0.1 M HCl or a suitable buffer to adjust the pH to ~5.0. Vortex briefly.

  • Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer (~900 µL) to a new clean tube, being careful not to disturb the proteinaceous interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine using a Polymeric Sorbent
  • Sorbent: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL).

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 500 µL of urine with 500 µL of 2% phosphoric acid in water. Add internal standard.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of 20% methanol in water. Dry the sorbent bed thoroughly under vacuum for 1-2 minutes.

  • Elute: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

References

  • Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis. (2015). PubMed.
  • Sensitive determination of perfluoroalkane sulfonamides in water and urine samples by multiple monolithic fiber solid-phase microextraction and liquid chromatography tandem mass spectrometry. (2019). PubMed.
  • Determination of sulfonamides in muscle: a metrological tool for food safety. (2024). Acta IMEKO.
  • 1-phenylethyl]amino}propyl]benzenesulfonamide,CAS NO 121565-95-5. RVR LABS.
  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • 2-methoxy-5-methyl-N-propylbenzenesulfonamide. PubChem.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). [Source not further specified].
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone.
  • Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. (2026). MDPI.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide. (n.d.). CymitQuimica.
  • Liquid–liquid extraction. (n.d.). Wikipedia.
  • Bioanalytical Method Validation. (2013). U.S.
  • Technical Support Center: HPLC Analysis of Sulfonamides. (2025). Benchchem.
  • Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). BfArM.
  • A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine. (n.d.). idUS.
  • 2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide. PubChem.
  • Determination of Sulfonamide Residues in Honey and Milk by HPLC Coupled with Novel Graphene Oxide/Polypyrrole Foam Material-Pipette Tip Solid Phase Extraction. (2018). Scilit.
  • 2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride. PubChem.
  • Liquid-Liquid Extraction. (2022). YouTube.
  • Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Extraction of Drug from the Biological Matrix: A Review. (2015).
  • Extraction of Drug from the Biological M
  • Overview of Liquid-Liquid Extraction (LLE)
  • Extraction of Drugs and Metabolites from Biological Matrices. (2025). International Journal of Pharmaceutical Sciences.
  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026). ResolveMass.
  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. (2017).
  • LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.). [Source not further specified].
  • A coupled method of on-line solid phase extraction with the UHPLC‒MS/MS for detection of sulfonamides antibiotics residues in aquaculture. (2020).
  • Sample Preparation Techniques for Biological M
  • Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. (2017). PMC.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017).
  • Bioanalytical Method Development: Blood Specimen. (2024). BioPharma Services.
  • Development and Validation of a Non-Targeted Screening Method for Most Psychoactive, Analgesic, Anaesthetic, Anti-Diabetic, Anti-Coagulant and Anti-Hypertensive Drugs in Human Whole Blood and Plasma Using High-Resolution Mass Spectrometry. (2023). MDPI.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent.
  • Extraction of drug from biological m
  • Analytical HPLC Method Development for 2-bromo-N-phenethylbenzenesulfonamide. (2025). Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 2-Propylbenzenesulfonamide

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 2-Propylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 2-Propylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each synthetic choice, offers a critical evaluation of the advantages and limitations of each route, and provides detailed, actionable experimental procedures. Our objective is to equip the reader with the necessary insights to select and optimize the most suitable synthesis strategy for their specific research and development needs.

Introduction: The Significance of 2-Propylbenzenesulfonamide

2-Propylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, a scaffold of immense importance in medicinal chemistry. Sulfonamides are integral to the structure of numerous therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties. The specific substitution pattern of 2-Propylbenzenesulfonamide, with the propyl group ortho to the sulfonamide moiety, presents unique steric and electronic characteristics that can be exploited in the design of novel drug candidates. An efficient and scalable synthesis of this molecule is therefore a critical starting point for further derivatization and biological evaluation.

This guide will focus on the most prevalent and practical synthetic approaches, primarily revolving around the electrophilic aromatic substitution of cumene followed by amination. We will also explore alternative strategies and provide a comparative framework to evaluate these methods based on yield, purity, scalability, and safety considerations.

Method 1: Two-Step Synthesis via Chlorosulfonation of Cumene and Subsequent Amination

This is the most direct and widely employed method for the synthesis of 2-Propylbenzenesulfonamide. It proceeds in two distinct steps: the chlorosulfonation of cumene (isopropylbenzene) to yield 2-propylbenzenesulfonyl chloride, followed by the amination of the sulfonyl chloride intermediate.

Step 1: Chlorosulfonation of Cumene

The introduction of the sulfonyl chloride group onto the aromatic ring is achieved through an electrophilic aromatic substitution reaction. Chlorosulfonic acid is a common and effective reagent for this transformation. The isopropyl group of cumene is an ortho-, para-directing activator. Therefore, the reaction will yield a mixture of the ortho- and para-substituted isomers.

Mechanism: The reaction is initiated by the electrophilic attack of the sulfur trioxide (SO₃) moiety of chlorosulfonic acid on the electron-rich benzene ring of cumene. The isopropyl group directs the substitution to the ortho and para positions. The resulting sulfonic acid is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

Experimental Protocol: Synthesis of 2-Propylbenzenesulfonyl Chloride

  • Materials:

    • Cumene (Isopropylbenzene)[1]

    • Chlorosulfonic acid

    • Ice

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add cumene (1 equivalent).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Vigorous stirring is essential during the addition. The reaction is exothermic and will produce HCl gas.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

    • Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid.

    • Extract the aqueous mixture with dichloromethane (3 x volume of cumene).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-propylbenzenesulfonyl chloride. The product is often a mixture of ortho and para isomers and may require purification by vacuum distillation or column chromatography if the pure ortho isomer is desired.

Step 2: Amination of 2-Propylbenzenesulfonyl Chloride

The synthesized 2-propylbenzenesulfonyl chloride is then converted to the desired sulfonamide through a nucleophilic substitution reaction with an amine source, typically aqueous or gaseous ammonia.[2]

Mechanism: The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen of ammonia.[3] This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond.

Experimental Protocol: Synthesis of 2-Propylbenzenesulfonamide

  • Materials:

    • 2-Propylbenzenesulfonyl chloride (crude or purified)

    • Concentrated ammonium hydroxide solution

    • Ice

    • Dilute hydrochloric acid

  • Procedure:

    • In a beaker or flask, cool a concentrated ammonium hydroxide solution (excess) in an ice bath.

    • Slowly add the crude 2-propylbenzenesulfonyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of the sulfonamide will form.

    • After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.

    • Filter the solid product under vacuum and wash thoroughly with cold water.

    • To remove any unreacted starting material and other acidic impurities, the crude product can be dissolved in a dilute sodium hydroxide solution, filtered, and then re-precipitated by the addition of dilute hydrochloric acid until the solution is acidic to litmus paper.

    • Filter the purified 2-Propylbenzenesulfonamide, wash with cold water, and dry.

Alternative Synthetic Strategies

While the chlorosulfonation route is the most common, other methods can be considered, particularly if specific starting materials are more readily available or if milder reaction conditions are desired.

Method 2: Oxidative Chlorination of S-(2-isopropylphenyl)isothiourea Salt

This method offers an alternative to the direct chlorosulfonation of cumene and can be advantageous in terms of regioselectivity and the use of less harsh reagents.[3]

Workflow:

  • Synthesis of S-(2-isopropylphenyl)isothiourea salt: This precursor is prepared from 2-propylbenzyl halide and thiourea.

  • Oxidative Chlorination: The isothiourea salt is then treated with an oxidizing agent in the presence of a chloride source to form the 2-propylbenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is aminated as described in Method 1.

This route avoids the use of chlorosulfonic acid, which can be a significant advantage in terms of safety and handling. However, it requires the synthesis of the 2-propylbenzyl halide precursor, adding to the overall number of steps.

Method 3: From 2-Propylaniline via Diazotization

This synthetic pathway involves the conversion of 2-propylaniline to the corresponding diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.

Workflow:

  • Diazotization of 2-Propylaniline: 2-Propylaniline is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form the diazonium salt.[4]

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to produce 2-propylbenzenesulfonyl chloride.

  • Amination: The final step is the amination of the sulfonyl chloride.

This method is particularly useful if 2-propylaniline is a readily available starting material. The control over regiochemistry is excellent as the position of the sulfonyl group is determined by the starting aniline.

Comparative Analysis

Parameter Method 1: Chlorosulfonation Method 2: Oxidative Chlorination Method 3: From 2-Propylaniline
Starting Material Cumene2-Propylbenzyl halide2-Propylaniline
Key Reagents Chlorosulfonic acid, AmmoniaThiourea, Oxidizing agent, AmmoniaSodium nitrite, Sulfur dioxide, Copper catalyst, Ammonia
Regioselectivity Mixture of ortho and para isomersHigh (dependent on precursor)High (determined by starting aniline)
Number of Steps 23+3
Yield Moderate to Good (can be affected by isomer separation)Generally GoodModerate to Good
Scalability Readily scalablePotentially scalableScalable, but handling of diazonium salts requires care
Advantages Direct, uses readily available starting materialAvoids chlorosulfonic acid, potentially milder conditionsExcellent regiochemical control
Disadvantages Formation of isomers, harsh reagent (chlorosulfonic acid)Requires synthesis of precursorMulti-step, requires handling of potentially unstable diazonium salts

Visualization of Synthetic Workflows

Method 1: Chlorosulfonation of Cumene

cumene Cumene sulfonyl_chloride 2-Propylbenzenesulfonyl Chloride cumene->sulfonyl_chloride Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid product 2-Propylbenzenesulfonamide sulfonyl_chloride->product Amination ammonia Ammonia

Caption: Workflow for the synthesis of 2-Propylbenzenesulfonamide via chlorosulfonation.

Method 2: Oxidative Chlorination

Caption: Workflow for the synthesis of 2-Propylbenzenesulfonamide via oxidative chlorination.

Conclusion

The synthesis of 2-Propylbenzenesulfonamide can be effectively achieved through several synthetic routes. The most direct and commonly used method is the two-step process involving the chlorosulfonation of cumene followed by amination. While this method is straightforward, it necessitates careful control of reaction conditions to manage the exothermic nature of the chlorosulfonation step and requires a purification strategy to separate the ortho and para isomers.

Alternative methods, such as the oxidative chlorination of an isothiourea salt or the diazotization of 2-propylaniline, offer advantages in terms of regioselectivity and the avoidance of harsh reagents like chlorosulfonic acid. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and intermediates. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of 2-Propylbenzenesulfonamide.

References

  • Benchchem. 2-(Propan-2-yl)benzene-1-sulfonyl chloride | 61738-47-4.
  • Google Patents. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • PubChem. Cumene.
  • Amination of the p-acetaminobenzene sulfonyl chloride.
  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

Sources

Comparative

Unambiguous Structural Validation of 2-Propylbenzenesulfonamide: A Comparative Guide to 2D NMR Elucidation

Executive Summary In small-molecule drug discovery and development, the precise structural validation of synthesized compounds is non-negotiable. For functionalized aromatic systems like 2-Propylbenzenesulfonamide , conf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery and development, the precise structural validation of synthesized compounds is non-negotiable. For functionalized aromatic systems like 2-Propylbenzenesulfonamide , confirming the exact regiochemistry (the relative positioning of the propyl and sulfonamide groups) is a critical quality control checkpoint. This guide objectively compares standard analytical modalities and provides a comprehensive, self-validating 2D Nuclear Magnetic Resonance (NMR) methodology to unambiguously prove the molecular structure, eliminating the risks associated with isomeric misidentification[1].

The Analytical Challenge: Regiochemical Ambiguity

When synthesizing 2-Propylbenzenesulfonamide, the primary analytical risk is distinguishing it from its regioisomers, such as 3-propylbenzenesulfonamide, 4-propylbenzenesulfonamide, or N-propylbenzenesulfonamide. Because these isomers possess identical molecular weights ( C9​H13​NO2​S , Exact Mass: 199.0667 Da), standard mass spectrometry cannot differentiate them. Furthermore, while 1D 1 H NMR can identify the presence of the functional groups, the overlapping multiplet signals in the aromatic region often obscure the exact substitution pattern.

Modality Comparison: Evaluating Structural Validation Techniques

To select the optimal validation method, we must evaluate the capabilities of standard analytical techniques against the specific challenge of regiochemical assignment.

Analytical ModalityRegiochemical Resolution3D Conformational DataSample RecoveryVerdict for 2-Propylbenzenesulfonamide
LC-HRMS Low (Isomers have identical m/z)NoneDestructiveInsufficient for definitive structural proof.
1D NMR ( 1 H/ 13 C) Moderate (Subject to signal overlap)NoneNon-destructiveUseful for initial screening, lacks absolute connectivity.
X-Ray Crystallography AbsoluteAbsoluteNon-destructiveGold standard, but limited by the crystallization bottleneck.
2D NMR Suite Absolute (via HMBC/COSY)High (via NOESY)Non-destructive Optimal : Provides unambiguous connectivity in solution state.

As demonstrated in the comparison, a comprehensive 2D NMR suite (incorporating COSY, HSQC, HMBC, and NOESY) is the most efficient and definitive method for structural elucidation, bridging the gap between atomic connectivity and spatial arrangement without requiring single crystals[2].

2D NMR Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal checks to guarantee that the resulting cross-peaks represent true molecular connectivity rather than instrumental artifacts.

Phase 1: Sample Preparation & System Equilibration
  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO- d6​ ). Causality: DMSO is specifically chosen over Chloroform-d ( CDCl3​ ) because it prevents the rapid chemical exchange of the sulfonamide - NH2​ protons, allowing them to be clearly observed as a distinct signal[3].

  • Equilibration: Insert the 5 mm NMR tube into a 600 MHz spectrometer (equipped with a cryoprobe) and allow it to thermally equilibrate at 298 K for 5 minutes. Causality: This prevents thermal convection currents within the sample, which would otherwise distort the lineshape and degrade the resolution of 2D spectra.

Phase 2: Instrument Calibration (Internal Validation)
  • Tuning and Shimming: Perform automated tuning and matching (ATM) on the 1 H and 13 C channels. Execute gradient shimming on the Z-axis until the lock signal is perfectly stable.

  • Pulse Calibration: Measure the exact 90° pulse width (P1) specifically for this sample. Causality: Relying on default hardware pulses leads to incomplete magnetization transfer. Calibrating P1 maximizes the transverse magnetization, which is the critical foundation for the sensitivity of all subsequent multidimensional experiments.

Phase 3: 2D Acquisition Parameters
  • 1 H- 13 C HSQC: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz to map all protons to their directly attached carbons.

  • 1 H- 13 C HMBC: Optimize the long-range coupling delay for nJCH​ = 8 Hz. Causality: This specific delay allows the magnetization to evolve over 2 to 3 bonds, which is the exact distance required to link the aliphatic propyl chain to the aromatic ring[4].

  • 1 H- 1 H NOESY: Set the mixing time ( τm​ ) to 300 ms. Causality: For a small molecule (~200 Da), a 300 ms mixing time allows sufficient cross-relaxation for spatial NOE transfer without entering the spin-diffusion regime, ensuring that observed cross-peaks represent true spatial proximity (< 5 Å)[5].

Experimental Data & Mechanistic Elucidation

The structural validation of 2-Propylbenzenesulfonamide relies on synthesizing the data from the 2D suite. The table below outlines the expected chemical shifts and the critical 2D correlations that prove the structure.

Quantitative NMR Data & Correlation Table
PositionFunctional GroupExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Key COSY ( 1 H- 1 H)Key HMBC ( 1 H- 13 C)Key NOESY (Spatial)
1 Ar-C ( −SO2​NH2​ )-~142.0---
2 Ar-C (Propyl)-~139.5---
3 Ar-H (ortho to Propyl)~7.40 (dd)~129.0H-4C-1, C-5, C-1'H-1' (Propyl CH2​ )
4 Ar-H~7.35 (td)~126.5H-3, H-5C-2, C-6-
5 Ar-H~7.45 (td)~132.0H-4, H-6C-1, C-3-
6 Ar-H (ortho to SO2​ )~7.85 (dd)~127.5H-5C-2, C-4 NH2​ (Sulfonamide)
1' −CH2​− (Ar-attached)~2.85 (t)~34.0H-2'C-1 , C-2, C-3, C-2'H-3, H-2'
2' −CH2​− (Middle)~1.60 (sextet)~24.5H-1', H-3'C-2, C-1', C-3'H-1', H-3'
3' −CH3​ (Terminal)~0.95 (t)~14.0H-2'C-1', C-2'H-2'
N −SO2​NH2​ ~7.30 (br s)---H-6
The Mechanistic Proof of Regiochemistry

The definitive proof that this molecule is the 2-propyl isomer (and not the 3-propyl or 4-propyl variant) lies in the HMBC correlation between H-1' (2.85 ppm) and C-1 (142.0 ppm) .

Because the HMBC experiment is parameterized to detect 2- and 3-bond couplings, this specific cross-peak is only geometrically possible if the propyl group is situated at the ortho position (C-2) relative to the sulfonamide-bearing carbon (C-1). If the molecule were 4-propylbenzenesulfonamide, the distance between H-1' and C-1 would be 5 bonds, rendering the correlation completely invisible in the spectrum. This through-bond logic is further corroborated by the through-space NOESY correlation between the sulfonamide NH2​ protons and the H-6 aromatic proton , confirming the 3D conformation of the molecule.

Elucidation Workflow Diagram

G Start Sample Preparation (15-20 mg in DMSO-d6) OneD 1D NMR (1H & 13C) Initial Shift Analysis Start->OneD HSQC 1H-13C HSQC Direct C-H Connectivity OneD->HSQC COSY 1H-1H COSY Spin System Mapping OneD->COSY HMBC 1H-13C HMBC Long-Range Connectivity HSQC->HMBC COSY->HMBC NOESY 1H-1H NOESY Spatial Proximity HMBC->NOESY Valid Unambiguous Validation of 2-Propylbenzenesulfonamide NOESY->Valid

Caption: Workflow for the 2D NMR structural elucidation of 2-Propylbenzenesulfonamide.

Conclusion

While 1D NMR and LC-MS are foundational tools in the analytical laboratory, they fall short when tasked with resolving complex regiochemical ambiguities in functionalized aromatics. By employing a rigorously calibrated, self-validating 2D NMR workflow, researchers can leverage HMBC and NOESY data to definitively map the connectivity of 2-Propylbenzenesulfonamide. This ensures high structural confidence, preventing downstream failures in pharmacological testing and drug formulation.

References

  • The Evolving Landscape of NMR Structural Elucidation. MDPI. 1

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC (NIH). 2

  • Confirming the Structure of N-Propyl-p-toluenesulfonamide with 2D NMR: A Comparative Guide. Benchchem. 4

  • NMR Molecular Replacement Provides New Insights into Binding Modes to Bromodomains of BRD4 and TRIM24. ETH Zurich. 5

  • Structure and Computational Studies of New Sulfonamide Compound. ResearchGate. 3

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Validation

Cross-validation of HPLC and GC-MS methods for sulfonamide analysis

Title : Cross-Validation of HPLC and GC-MS for Sulfonamide Analysis: A Strategic Guide Introduction Sulfonamides are a ubiquitous class of synthetic bacteriostatic antibiotics. Their widespread use in veterinary and huma...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Cross-Validation of HPLC and GC-MS for Sulfonamide Analysis: A Strategic Guide

Introduction Sulfonamides are a ubiquitous class of synthetic bacteriostatic antibiotics. Their widespread use in veterinary and human medicine necessitates rigorous residue monitoring in complex matrices—such as milk, tissue, and environmental water—to prevent antimicrobial resistance. As a Senior Application Scientist, I frequently encounter the dilemma of method selection and validation. While High-Performance Liquid Chromatography (HPLC) coupled with UV, FLD, or MS is the workhorse for sulfonamide analysis due to the analytes' polarity, Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal, highly specific confirmation mechanism. Cross-validating these two platforms ensures absolute analytical confidence, establishing a self-validating system that minimizes false positives in regulatory compliance.

Mechanistic Causality: The "Why" Behind Cross-Validation The core principle of cross-validation lies in exploiting orthogonal separation mechanisms to rule out method-specific biases.

  • HPLC (Polarity-Based Separation): HPLC separates compounds based on polarity and partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). It is ideal for sulfonamides because it avoids the thermal degradation risks inherent to GC. However, HPLC is highly susceptible to matrix effects. For instance, when analyzing complex matrices like 1[1] or 2[2], matrix components often co-elute with target analytes, causing ion suppression in MS detectors or baseline drift in UV/FLD detectors. Historically, baseline drift in gradient elution has required complex chemometric models like 3[3], but orthogonal cross-validation offers a more definitive physical confirmation.

  • GC-MS (Volatility-Based Separation): GC-MS separates based on volatility and boiling point. Because sulfonamides contain polar amine (-NH ) and sulfonamide (-SO NH-) groups, they exhibit poor volatility, severe peak tailing, and thermal degradation on bare GC columns. Thus, chemical derivatization (e.g., methylation or acylation) is an absolute prerequisite.

By cross-validating a direct HPLC method with a derivatization-dependent GC-MS method, we create a foolproof analytical loop: if both methods yield statistically equivalent quantitative results for an incurred sample, we can definitively conclude that matrix-specific interferences and derivatization artifacts have been eliminated.

Workflow & Experimental Protocols To ensure trustworthiness, the protocols below detail a unified extraction strategy that diverges only at the instrumental preparation phase. This guarantees that extraction recovery variables apply equally to both analytical techniques.

Workflow Sample Complex Matrix (Milk / Tissue / Fertilizer) Extraction Liquid-Liquid Extraction & SPE Clean-up Sample->Extraction Split Aliquot Split Extraction->Split HPLC_Prep Reconstitution in Mobile Phase Split->HPLC_Prep Direct Analysis GC_Prep Derivatization (Methylation/Acylation) Split->GC_Prep Requires Volatilization HPLC_Anal HPLC Analysis (Polarity-based) HPLC_Prep->HPLC_Anal GC_Anal GC-MS Analysis (Volatility-based) GC_Prep->GC_Anal CrossVal Statistical Cross-Validation (Bland-Altman, R² Assessment) HPLC_Anal->CrossVal GC_Anal->CrossVal

Orthogonal workflow for sulfonamide extraction, preparation, and cross-validation.

Detailed Step-by-Step Methodologies

Protocol 1: Unified Sample Extraction & Clean-up

  • Homogenization & Spiking: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with an isotopically labeled internal standard (e.g., Sulfamethoxazole-d4) to correct for recovery losses downstream.

  • Protein Precipitation & Extraction: Add 10 mL of acetonitrile (ACN) containing 1% acetic acid. Vortex vigorously for 2 minutes. The acidic environment ensures the amphoteric sulfonamides remain in a neutral state, maximizing partitioning into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Clean-up: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 3 mL methanol followed by 3 mL water. Load the extract. Wash with 3 mL of 5% methanol in water to remove polar lipids and proteins. Elute the sulfonamides with 3 mL of ethyl acetate.

  • Aliquot Splitting & Drying: Split the eluate into two equal 1.5 mL aliquots (one for HPLC, one for GC-MS). Evaporate both to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: HPLC-FLD/MS Analysis (Direct)

  • Reconstitution: Redissolve the first dried aliquot in 1.0 mL of initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% ACN).

  • Chromatographic Separation: Inject 10 µL onto a C18 column (150 × 4.6 mm, 3.5 µm). Utilize a gradient elution from 10% ACN to 60% ACN over 15 minutes.

  • Detection: Monitor via Fluorescence Detection (FLD) (post-column derivatization with fluorescamine if required) or via MS/MS (ESI+) using Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 254 → 156 for Sulfamethoxazole).

Protocol 3: GC-MS Analysis (Derivatization)

  • Derivatization: To the second dried aliquot, add 100 µL of a derivatizing agent (e.g., diazomethane in ether, or a silylation reagent like BSTFA + 1% TMCS). This step replaces the active hydrogens on the -NH and -SO NH- groups with methyl or trimethylsilyl groups, drastically increasing volatility.

  • Incubation: Seal and incubate at 60°C for 30 minutes. Evaporate excess reagent under nitrogen and reconstitute in 100 µL of hexane.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm).

  • Temperature Program: Initial temp 150°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for the specific fragment ions of the derivatized sulfonamides.

Quantitative Data Comparison Cross-validation requires a rigorous comparison of analytical figures of merit. The following table synthesizes typical validation parameters for sulfonamides across both platforms, drawing from established validation guidelines (such as EU Decision 2002/657/EC).

Performance ParameterHPLC-MS/MS (Direct)GC-MS (Derivatized)Analytical Implication
Linearity (R²) > 0.998> 0.995Both offer excellent quantitation; HPLC is slightly more linear due to the absence of derivatization variability.
LOD (Limit of Detection) 1.2 - 5.0 ng/mL5.0 - 15.0 ng/mLHPLC-MS/MS provides superior sensitivity for polar sulfonamides[1].
Recovery (%) 85% - 105%75% - 95%GC-MS recoveries are slightly lower due to minor losses or incomplete reactions during the derivatization step.
Precision (RSD, %) < 6.5%< 12.0%HPLC exhibits tighter precision; the derivatization step in GC introduces minor analytical variance[2].
Sample Throughput High (15 min/run)Moderate (30 min/run + prep)HPLC is preferred for high-throughput screening.
Specificity High (MRM transitions)Very High (EI fragmentation)GC-MS provides highly reproducible, library-matchable EI spectra for definitive structural confirmation.

Statistical Cross-Validation Logic To validate the methods against each other, the same incurred samples must be analyzed using both techniques. The causality behind this is simple: if matrix suppression artificially lowers the HPLC ESI response, the GC-MS EI source (which operates under high vacuum and is immune to liquid-phase ion suppression) will reveal the discrepancy.

  • Correlation Assessment: Plot the quantitative results of HPLC vs. GC-MS. A Pearson correlation coefficient (r) > 0.98 indicates strong agreement between the two orthogonal methods.

  • Bland-Altman Analysis: Calculate the difference between the two methods for each sample and plot it against the mean of the two methods. This visually demonstrates whether there is a systematic bias (e.g., GC-MS consistently under-reporting due to incomplete derivatization). If the differences fall within ±1.96 standard deviations of the mean difference, the methods are successfully cross-validated.

Conclusion For routine analysis and high-throughput quantification of sulfonamides, HPLC (particularly LC-MS/MS) remains the gold standard due to its sensitivity, minimal sample preparation, and avoidance of derivatization. However, GC-MS serves as an indispensable cross-validation tool. By converting sulfonamides into volatile derivatives, GC-MS provides an orthogonal separation mechanism and definitive EI spectral confirmation, ensuring that your analytical workflow is mathematically and chemically unassailable.

References

  • Pereira, A. V., & Cass, Q. B. (2005). High-performance liquid chromatography method for the simultaneous determination of sulfamethoxazole and trimethoprim in bovine milk using an on-line clean-up column. PubMed. 1

  • Osiński, Z., Patyra, E., & Kwiatek, K. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI Molecules. 2

  • García, I., Ortiz, M. C., Sarabia, L. A., & Aldama, J. M. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta. 3

Comparative

A Comparative Analysis of the Predicted Biological Activity of 2-Propylbenzenesulfonamide and Other Sulfonamides

A Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a cornerstone of therapeutic innovation. From the pioneering "sulfa drugs" that revolu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a cornerstone of therapeutic innovation. From the pioneering "sulfa drugs" that revolutionized antibacterial therapy to modern-day treatments for cancer, epilepsy, and glaucoma, the versatility of this functional group is well-established.[1][2][3][4] This guide delves into a comparative analysis of the potential biological activities of 2-Propylbenzenesulfonamide against a backdrop of well-characterized sulfonamide drugs.

While specific experimental data for 2-Propylbenzenesulfonamide is not extensively available in the public domain, its structural features—a simple alkyl-substituted benzenesulfonamide—allow for a predictive comparison based on the established structure-activity relationships (SAR) within the broader sulfonamide class. This document aims to provide researchers with a foundational understanding of its likely biological profile and how it may compare to other sulfonamides in key therapeutic areas.

The Sulfonamide Core: A Privileged Scaffold in Drug Design

The biological activity of sulfonamides is intrinsically linked to the chemical properties of the -SO₂NH₂ group and the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.[5] The sulfonamide moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and is a key zinc-binding group, enabling the inhibition of various metalloenzymes.[6][7]

Comparative Analysis of Biological Activities

This section will compare the predicted activities of 2-Propylbenzenesulfonamide with established sulfonamides across several key therapeutic areas.

Antibacterial Activity

The Foundational Role of Sulfonamides

The original sulfa drugs were groundbreaking for their ability to inhibit bacterial growth.[2][8] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][2][][10] As humans obtain folic acid from their diet, this pathway is an effective and selective target for antibacterial agents.[1][2]

Predicted Profile of 2-Propylbenzenesulfonamide:

The archetypal antibacterial sulfonamide is sulfanilamide, which closely mimics the structure of para-aminobenzoic acid (PABA), the natural substrate for DHPS. A key structural feature for this activity is the unsubstituted para-amino group. 2-Propylbenzenesulfonamide lacks this critical p-amino group. Therefore, it is predicted to have weak to negligible direct antibacterial activity through the classic PABA antagonism mechanism.

Comparative Compounds:

CompoundStructureKey FeaturesAntibacterial Activity
Sulfamethoxazole 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamidep-Amino group, heterocyclic substitution on sulfonamide nitrogenBroad-spectrum bacteriostatic activity, commonly used in combination with trimethoprim.[8][10]
2-Propylbenzenesulfonamide 2-propylbenzenesulfonamideAlkyl substitution on the benzene ring, no p-amino groupPredicted to have minimal to no activity as a PABA antagonist.
Carbonic Anhydrase Inhibition

A Target for Diverse Pathologies

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a vital role in numerous physiological processes, including pH regulation, ion transport, and CO₂ homeostasis.[11][12][13] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[3][11][12][13] The primary sulfonamide group (-SO₂NH₂) is a potent zinc-binding moiety and a hallmark of many CA inhibitors.[14]

Predicted Profile of 2-Propylbenzenesulfonamide:

2-Propylbenzenesulfonamide possesses a primary sulfonamide group, a key prerequisite for CA inhibition. The 2-propyl substitution on the benzene ring may influence its binding affinity and selectivity for different CA isoforms. Lipophilic substituents can enhance binding to certain CA isoforms.

Comparative Compounds:

CompoundPrimary Therapeutic UsePotency (Inhibition Constant, Kᵢ)
Acetazolamide Glaucoma, EpilepsyPotent inhibitor of multiple CA isoforms (e.g., hCA I, II, IV).[13][15]
Dorzolamide GlaucomaSelective inhibitor of CA II.
2-Propylbenzenesulfonamide -Predicted to exhibit CA inhibitory activity due to the primary sulfonamide group. The propyl group may confer some isoform selectivity.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of 2-Propylbenzenesulfonamide and enable direct comparison with other sulfonamides, the following experimental workflows are recommended.

Determination of Antibacterial Activity (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of a bacterial strain.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate at 37°C inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Carbonic Anhydrase Inhibition Assay

Objective: To quantify the inhibitory potency of the compound against specific carbonic anhydrase isoforms.

Methodology: Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme's ability to catalyze the hydration of CO₂.

  • Enzyme and Inhibitor Preparation: A solution of the purified CA isozyme and various concentrations of the inhibitor are prepared in a suitable buffer.

  • CO₂ Substrate Preparation: A CO₂-saturated solution is prepared.

  • Reaction Initiation: The enzyme/inhibitor solution and the CO₂ solution are rapidly mixed in a stopped-flow instrument.

  • Monitoring pH Change: The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by a pH indicator (e.g., phenol red) spectrophotometrically.

  • Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then calculated by fitting the data to the appropriate dose-response curve. The inhibition constant (Kᵢ) can be determined from the IC₅₀ value.

Signaling Pathway Diagram:

CA_Inhibition cluster_pathway Carbonic Anhydrase Catalyzed Reaction CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration CA Carbonic Anhydrase (CA) H2CO3->CO2 Dehydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation HCO3->H2CO3 Association Sulfonamide Sulfonamide Inhibitor (e.g., 2-Propylbenzenesulfonamide) Sulfonamide->CA Inhibits

Caption: Inhibition of Carbonic Anhydrase by Sulfonamides.

Anticancer Activity (Cell Viability Assay)

Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value (concentration of the compound that reduces cell viability by 50%) is calculated.

Logical Relationship Diagram:

Caption: General Logic of Sulfonamide Anticancer Activity.

Conclusion and Future Directions

The benzenesulfonamide scaffold is a remarkably versatile platform for the development of therapeutic agents.[7] While direct experimental data on 2-Propylbenzenesulfonamide is limited, a comparative analysis based on the extensive literature on related sulfonamides provides valuable insights into its potential biological activities. It is predicted to have limited direct antibacterial properties but may exhibit significant activity as a carbonic anhydrase inhibitor, warranting further investigation for potential applications in oncology or neurology.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. Future research should focus on the synthesis and comprehensive biological evaluation of 2-Propylbenzenesulfonamide and its analogues. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological effects of the sulfonamide class.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.).
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]

  • Anticancer and Antiviral Sulfonamides - Bentham Science Publishers. (n.d.). Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors | Journal of Medicinal Chemistry. (2005, July 6). Retrieved from [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Retrieved from [Link]

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. (n.d.). Retrieved from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (n.d.). Retrieved from [Link]

  • Antibacterial sulfonamides. (n.d.). Retrieved from [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors - Taylor & Francis. (2014, July 31). Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (2020, June 10). Retrieved from [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). Retrieved from [Link]

  • Anticancer and Antiviral Sulfonamides - Bentham Science Publishers. (n.d.). Retrieved from [Link]

  • Anticonvulsant Sulfonamides in Epilepsy and Other Neurological Disorders. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - Frontiers. (2022, August 25). Retrieved from [Link]

  • Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed. (2024, March 15). Retrieved from [Link]

  • Full article: Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation - Taylor & Francis. (2010, March 16). Retrieved from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (2025, March 21). Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties | Journal of Medicinal Chemistry - ACS Publications. (2001, December 19). Retrieved from [Link]

  • Full article: Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - Taylor & Francis. (2022, March 28). Retrieved from [Link]

  • (PDF) Synthesis and anticonvulsant activity of sulfonamide derivatives-hydrophobic domain. (n.d.). Retrieved from [Link]

  • Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic Anhydrase Inhibitory Activity: Drug Design and Mechanism of Action | Bentham Science Publishers. (2008, March 1). Retrieved from [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Retrieved from [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel N -(1 H -indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00251F. (2025, May 13). Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Retrieved from [Link]

  • biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin - PMC. (2022, April 8). Retrieved from [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - Brieflands. (2014, July 30). Retrieved from [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. (2024, March 4). Retrieved from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate. (n.d.). Retrieved from [Link]

  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents. (n.d.).
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). Retrieved from [Link]

Sources

Validation

Structural Confirmation of 2-Nitro-N-propylbenzenesulfonamide: A Comparative Analytical Guide

The unambiguous structural confirmation of small molecule intermediates is a critical checkpoint in chemical development and drug discovery.1 (CAS: 89840-63-1) is a versatile synthetic scaffold whose reactivity is heavil...

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous structural confirmation of small molecule intermediates is a critical checkpoint in chemical development and drug discovery.1 (CAS: 89840-63-1) is a versatile synthetic scaffold whose reactivity is heavily dictated by the electron-withdrawing ortho-nitro group. To rigorously confirm its structure, analytical scientists must employ orthogonal spectroscopic techniques—primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide provides a comparative analytical framework, evaluating 2-nitro-N-propylbenzenesulfonamide against its closely related analogs: 2-nitro-N-methylbenzenesulfonamide and 2-nitro-N-(tert-butyl)benzenesulfonamide. By analyzing the variance in spectral data across these derivatives, researchers can establish a robust, self-validating system for structural elucidation.

Structural Relationships and Analytical Strategy

The structural differences among these sulfonamides are localized entirely to the N-alkyl substituent. This localization allows for precise tracking of NMR chemical shifts and MS fragmentation patterns, while the aromatic core remains spectroscopically conserved.

Derivatives Core 2-Nitrobenzenesulfonyl Chloride (Precursor) Target 2-nitro-N-propylbenzenesulfonamide (Target: m/z 267 [M+Na]+) Core->Target Propylamine Comp1 2-nitro-N-methylbenzenesulfonamide (Comparator 1: m/z 239 [M+Na]+) Core->Comp1 Methylamine Comp2 2-nitro-N-(tert-butyl)benzenesulfonamide (Comparator 2: m/z 281 [M+Na]+) Core->Comp2 tert-Butylamine

Caption: Structural relationships and precursor pathways for the target sulfonamide and comparators.

Comparative Spectroscopic Data

To unambiguously identify 2-nitro-N-propylbenzenesulfonamide, its spectral signatures must be contextualized against its analogs. The tables below summarize the quantitative diagnostic data.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Data adapted from comparative synthesis literature[2].

CompoundAliphatic Protons (δ, ppm)Sulfonamide NH (δ, ppm)Aromatic Protons (δ, ppm)
2-nitro-N-propyl- 0.91 (t, 3H), 1.55 (m, 2H), 3.01 (q, 2H)5.30 (br s, 1H)7.70–7.78 (m, 2H), 7.85–7.90 (m, 1H), 8.12–8.18 (m, 1H)
2-nitro-N-methyl- 2.80 (d, 3H)5.22 (br s, 1H)7.72–7.79 (m, 2H), 7.84–7.90 (m, 1H), 8.11–8.17 (m, 1H)
2-nitro-N-(tert-butyl)- 1.32 (s, 9H)5.25 (br s, 1H)7.66–7.76 (m, 2H), 7.85 (dd, 1H), 8.20 (dd, 1H)
Table 2: Diagnostic MS and IR Data

Data synthesized from general sulfonamide spectroscopic guidelines[2][3].

CompoundESI-MS [M+Na]⁺ (m/z)IR ν(S=O) Asymmetric (cm⁻¹)IR ν(S=O) Symmetric (cm⁻¹)
2-nitro-N-propyl- 267~1340~1150
2-nitro-N-methyl- 239~1340~1150
2-nitro-N-(tert-butyl)- 281~1340~1150
Causality & Spectral Interpretation
  • Aromatic Deshielding (NMR): Across all three compounds, the aromatic proton adjacent to the nitro group (C3-H) experiences severe deshielding due to the strong electron-withdrawing inductive and resonance effects of the -NO₂ group. This pushes its signal significantly downfield to ~8.12–8.20 ppm, distinguishing it from standard, un-nitrated benzenesulfonamides[2][4][5].

  • Aliphatic Splitting Causality (NMR): The N-propyl chain exhibits a classic first-order coupling system. The methylene group directly attached to the nitrogen (NCH₂) appears as a quartet at 3.01 ppm because it couples with both the adjacent CH₂ protons and the NH proton. In stark contrast, the tert-butyl analog shows a massive 9-proton singlet at 1.32 ppm, confirming the absence of vicinal protons[2].

  • Adduct Formation (MS): In Electrospray Ionization (ESI), sulfonamides readily form sodium adducts [M+Na]⁺. The N-propyl derivative yields an m/z of 267, cleanly differentiating its molecular formula (C₉H₁₂N₂O₄S) from the N-methyl (m/z 239) and N-tert-butyl (m/z 281) analogs[2][6][7].

Orthogonal Analytical Workflow

Workflow Sample Purified Sulfonamide (>95% by HPLC) MS ESI-LC-MS Detects [M+Na]+ Adducts Sample->MS IR FT-IR Spectroscopy Confirms S=O & NO2 Stretches Sample->IR NMR 1H & 13C NMR Maps Atom Connectivity Sample->NMR Confirm Unambiguous Structural Confirmation MS->Confirm Mass/Formula IR->Confirm Functional Groups NMR->Confirm Carbon Skeleton

Caption: Orthogonal spectroscopic workflow for the self-validating structural confirmation of sulfonamides.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning the method contains internal checks to verify the integrity of the data generated.

Protocol 1: High-Resolution LC-MS Analysis

Objective: Determine the exact mass to validate the molecular formula (C₉H₁₂N₂O₄S)[6][7].

  • Sample Preparation: Dissolve 1 mg of 2-nitro-N-propylbenzenesulfonamide in 1 mL of LC-MS grade methanol. Dilute 1:100 in 50% Methanol/Water containing 0.1% Formic Acid.

  • System Calibration (Self-Validation Check): Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Causality: This ensures mass accuracy is calibrated to <5 ppm, guaranteeing that the observed m/z is definitively linked to the target formula and not an isobaric impurity.

  • Acquisition: Inject 2 µL onto a C18 column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Operate the mass spectrometer in ESI positive mode.

  • Data Interpretation: Extract the chromatogram for m/z 245.05 (calculated for [M+H]⁺) and m/z 267.04 (calculated for [M+Na]⁺). The presence of the sodium adduct alongside the protonated molecular ion self-validates the molecular weight.

Protocol 2: Multi-Nuclear NMR Acquisition

Objective: Map the exact connectivity of the N-propyl chain and the ortho-substituted aromatic ring.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm high-precision NMR tube.

  • Instrument Setup (Self-Validation Check): Tune and match the probe on a 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field until the TMS signal Full Width at Half Maximum (FWHM) is <1.0 Hz. Causality: A sharp TMS peak validates magnetic field homogeneity, ensuring that the complex multiplet splitting of the N-propyl group will be accurately resolved.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Causality: A sufficient D1 ensures complete relaxation of all protons between pulses, allowing for accurate integration values that perfectly match the 12 protons of the target molecule.

  • ¹³C NMR Acquisition: Acquire 1024 scans with proton decoupling. Confirm the presence of the diagnostic aliphatic carbons of the propyl chain (~11.2, 22.8, 45.1 ppm) and the highly deshielded aromatic carbon attached to the nitro group (~148 ppm)[2][5].

References

  • BenchChem. "In-Depth Technical Guide: 2-nitro-N-propylbenzenesulfonamide". BenchChem.
  • BenchChem. "The Nitro Group in 2-Nitro-N-propylbenzenesulfonamide: A Gateway to Molecular Diversity". BenchChem.
  • ChemicalBook. "2-Nitro-N-n-propylbenzenesulfonamide | 89840-63-1". ChemicalBook.
  • ResearchGate. "One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts".
  • BenchChem. "A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers". BenchChem.
  • NIH / PMC. "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan". NIH.
  • Agilent. "Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy". Agilent Technologies.

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Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in Propylbenzene Sulfonation

The sulfonation of propylbenzene is a critical electrophilic aromatic substitution reaction, forming the backbone for a variety of industrial chemicals, including surfactants, emulsifiers, and pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonation of propylbenzene is a critical electrophilic aromatic substitution reaction, forming the backbone for a variety of industrial chemicals, including surfactants, emulsifiers, and pharmaceutical intermediates. The inherent activating, ortho-para directing nature of the propyl substituent, coupled with its steric bulk, presents a fascinating challenge in regioselectivity. Achieving high conversion while maximizing the yield of the sterically less hindered and often more desirable para-isomer is paramount. The choice of catalyst is the most crucial variable in navigating this landscape, dictating not only the reaction's efficiency and selectivity but also its environmental footprint.

This guide provides an in-depth comparison of common catalytic systems for propylbenzene sulfonation, grounded in experimental data. We will explore the mechanistic underpinnings, detail a robust experimental framework for evaluation, and present a clear, data-driven comparison to empower researchers and process chemists in making informed decisions.

The Mechanism: A Dance of Electrons and Sterics

The sulfonation of propylbenzene proceeds via the classical electrophilic aromatic substitution (SEAr) pathway. The reaction is initiated by the generation of a potent electrophile, typically sulfur trioxide (SO₃) or its protonated form (⁺SO₃H), from a source like concentrated sulfuric acid or oleum.[1]

The electron-rich π-system of the propylbenzene ring attacks the electrophile. The propyl group, being an electron-donating group, activates the ring and directs the incoming electrophile to the ortho and para positions by stabilizing the intermediate carbocation (the arenium ion or sigma complex).[2] However, the steric hindrance imposed by the propyl group significantly disfavors attack at the adjacent ortho positions, leading to a kinetic preference for the para product.[3]

Sulfonation_Mechanism cluster_intermediates Arenium Ion Intermediates Propylbenzene Propylbenzene Para_Intermediate Para-Arenium Ion (Resonance Stabilized) Propylbenzene->Para_Intermediate Attack at para-position Ortho_Intermediate Ortho-Arenium Ion (Sterically Hindered) Propylbenzene->Ortho_Intermediate Attack at ortho-position Electrophile SO₃ (Electrophile) Para_Product p-Propylbenzenesulfonic acid (Major Product) Para_Intermediate->Para_Product -H⁺ Ortho_Product o-Propylbenzenesulfonic acid (Minor Product) Ortho_Intermediate->Ortho_Product -H⁺

Figure 1: Regioselectivity in propylbenzene sulfonation.

A Standardized Protocol for Catalyst Benchmarking

To objectively assess catalyst performance, a consistent and reproducible experimental workflow is essential. The following protocol provides a validated baseline. The rationale behind key steps is explained to underscore the principles of experimental design.

Experimental Rationale & Step-by-Step Procedure
  • Reactor Setup: A 250 mL three-necked, round-bottom flask is charged with propylbenzene (e.g., 0.1 mol) and an inert solvent like 1,2-dichloroethane (50 mL), if not running solvent-free. The flask is equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a condenser connected to a gas trap.

    • Causality: The three-necked setup allows for simultaneous reagent addition, temperature monitoring, and reaction containment, which is critical for safety and control. An inert solvent can help manage viscosity and heat transfer, although solvent-free conditions are often pursued for green chemistry advantages.

  • Catalyst Introduction: The catalyst is added to the flask. For solid catalysts, this is done at the start. For liquid catalysts like H₂SO₄, it is typically the sulfonating agent itself.

    • Causality: Solid catalysts need to be dispersed before the reaction begins. Their quantity is based on weight percentage or molar equivalents relative to the substrate.

  • Temperature Equilibration: The mixture is brought to the desired reaction temperature (e.g., 80°C) using a thermostatically controlled oil bath.

    • Causality: Sulfonation is temperature-dependent. Precise temperature control is crucial for reproducible kinetic data and to minimize side reactions like sulfone formation.

  • Controlled Reagent Addition: The sulfonating agent (e.g., 0.11 mol of 98% H₂SO₄ or chlorosulfonic acid) is added dropwise from the funnel over 30-60 minutes.

    • Causality: The reaction is highly exothermic. Slow, controlled addition prevents a dangerous temperature spike (runaway reaction) and helps maintain selectivity.[4]

  • Reaction Monitoring: The reaction is stirred at temperature for a set duration (e.g., 2-8 hours). Aliquots can be carefully taken to track progress over time.

  • Work-up and Isolation: The flask is cooled in an ice bath, and the reaction is quenched by slowly pouring the mixture over crushed ice (100 g). The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

    • Causality: Quenching on ice serves two purposes: it stops the reaction and dilutes the residual strong acid, making it safer to handle. The aqueous work-up removes the acid catalyst and water-soluble byproducts.

  • Analysis: The final product mixture is analyzed by Gas Chromatography (GC) or HPLC to determine propylbenzene conversion and the ratio of para, ortho, and meta isomers.[5]

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_analysis 4. Analysis A Charge Reactor: - Propylbenzene - Solvent (optional) - Catalyst B Equip with Stirrer, Thermometer, Condenser A->B C Equilibrate to Target Temperature B->C D Add Sulfonating Agent (Dropwise, Controlled) C->D E Maintain Temperature & Stir for Set Time D->E F Cool Reaction (Ice Bath) E->F G Quench over Crushed Ice F->G H Extract, Wash, & Dry Organic Phase G->H I Remove Solvent (Rotary Evaporation) H->I J Determine Conversion & Isomer Ratio (GC/HPLC) I->J

Sources

Validation

Inter-Laboratory Validation of UHPLC-MS/MS vs. Traditional HPLC-UV for the Quantification of 2-Propylbenzenesulfonamide

Executive Summary & Rationale As pharmaceutical regulatory frameworks transition toward lifecycle management and Quality-by-Design (QbD) principles, analytical methodologies must evolve to meet increasingly stringent sen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As pharmaceutical regulatory frameworks transition toward lifecycle management and Quality-by-Design (QbD) principles, analytical methodologies must evolve to meet increasingly stringent sensitivity and robustness criteria. 2-Propylbenzenesulfonamide (CAS:) is a critical sulfonamide derivative frequently encountered in and active pharmaceutical ingredient (API) impurity profiling[1, 3]. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often falls short in complex reaction matrices due to co-eluting chromophores and insufficient limits of quantitation (LOQ).

This guide presents an objective, data-driven comparison between a traditional HPLC-UV method and a proposed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. To ensure absolute trustworthiness and transferability, the proposed method underwent a rigorous inter-laboratory validation across three independent sites, strictly adhering to the newly implemented guidelines [2].

Mechanistic Rationale: The Causality Behind the Shift

Upgrading from HPLC-UV to UHPLC-MS/MS is not merely a hardware change; it is a fundamental shift in analytical causality.

  • Chromatographic Efficiency (The van Deemter Effect): The proposed UHPLC method utilizes sub-2-micron (1.7 µm) stationary phase particles. According to the van Deemter equation, reducing particle size minimizes eddy diffusion (A-term) and resistance to mass transfer (C-term). This allows the system to operate at higher linear velocities without sacrificing theoretical plates, resulting in a 5-fold reduction in run time and significantly sharper peaks compared to traditional 5 µm HPLC columns.

  • Orthogonal Selectivity (Eliminating False Positives): UV detection relies on generic chromophore absorbance (e.g., 225 nm), making it highly susceptible to matrix interferences. MS/MS operates on orthogonal selectivity via Multiple Reaction Monitoring (MRM). By isolating the specific precursor ion and fragmenting it to a unique product ion, the detector chemically filters out background noise, achieving a signal-to-noise ratio that permits sub-nanogram quantitation.

ValidationWorkflow A 2-Propylbenzenesulfonamide Sample Matrix B Sample Preparation & IS Spiking A->B C Traditional HPLC-UV (Reference Method) B->C Split Aliquot D UHPLC-MS/MS (Proposed Method) B->D Split Aliquot E Inter-Laboratory Validation (Lab A, Lab B, Lab C) C->E D->E F ICH Q2(R2) Metrics: Accuracy, Precision, LOD/LOQ E->F Data Synthesis

Fig 1. Inter-laboratory validation workflow comparing HPLC-UV and UHPLC-MS/MS methodologies.

Self-Validating Experimental Protocols

To guarantee data integrity, the following protocols are designed as self-validating systems . The incorporation of an isotopic internal standard and automated System Suitability Testing (SST) ensures that any mechanical or chemical deviations immediately halt the analytical sequence, preventing the generation of compromised data.

Phase 1: Self-Validating Sample Preparation

To ensure the protocol automatically corrects for matrix-induced ion suppression and volumetric variances, a stable isotope-labeled internal standard (IS) is introduced at the earliest stage.

  • Stock Preparation: Accurately weigh 10.0 mg of 2-Propylbenzenesulfonamide reference standard and dissolve in 10.0 mL of LC-MS grade acetonitrile (Stock: 1.0 mg/mL).

  • IS Spiking: Spike all calibration standards and unknown samples with 50 ng/mL of 2-Propylbenzenesulfonamide-d7 (Internal Standard).

  • Extraction: Dilute samples 1:100 using mobile phase A (0.1% Formic acid in water) to minimize organic solvent crashing effects on the column head.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into silanized autosampler vials to prevent non-specific binding.

Phase 2: Method A - Traditional HPLC-UV (Reference)
  • Column: C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Water/Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 225 nm.

  • SST Criteria: The system must achieve a resolution ( Rs​ ) > 2.0 between 2-Propylbenzenesulfonamide and known adjacent impurities.

Phase 3: Method B - UHPLC-MS/MS (Proposed)
  • Column: Sub-2-micron C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B). Gradient: 5% B to 95% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode.

  • SST Criteria: Six replicate injections of a 50 ng/mL standard must yield a peak area ratio Relative Standard Deviation (RSD) of ≤ 2.0%. Failure triggers an automatic sequence halt.

Fragmentation M1 Precursor Ion [M+H]+ m/z 200.1 M2 Collision-Induced Dissociation (CID) M1->M2 M3 Product Ion [M-C3H6+H]+ m/z 158.1 M2->M3 MRM Transition M4 Neutral Loss Propene (42 Da) M2->M4 Neutral Loss

Fig 2. MRM fragmentation pathway of 2-Propylbenzenesulfonamide via Collision-Induced Dissociation.

Inter-Laboratory Validation Results

In accordance with , the proposed UHPLC-MS/MS method was evaluated against the traditional HPLC-UV method for Specificity, Linearity, Range, Accuracy, and Precision [2].

Table 1: Method Performance Comparison (Sensitivity & Linearity)

The MS/MS method demonstrates a 2000-fold improvement in the Limit of Quantitation (LOQ), making it uniquely suited for trace-level genotoxic impurity screening.

Validation ParameterTraditional HPLC-UVProposed UHPLC-MS/MS
Detection Mode UV Absorbance (225 nm)ESI+ MRM (200.1 → 158.1)
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Correlation Coefficient ( R2 ) 0.99510.9998
Limit of Detection (LOD) 300 ng/mL0.15 ng/mL
Limit of Quantitation (LOQ) 1000 ng/mL0.50 ng/mL
Analytical Run Time 15.0 min3.0 min
Table 2: Inter-Laboratory Precision and Accuracy (Spike Level: 10 ng/mL)

To prove intermediate precision and robustness, identical sample aliquots were tested across three distinct instrument platforms in different geographical laboratories. The tight %RSD values confirm that the method's self-validating internal standard effectively normalizes cross-platform ionization differences.

Validation SiteInstrument PlatformMean Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Lab A (HQ) Waters ACQUITY UPLC99.8%1.2%1.5%
Lab B (CRO) Agilent 1290 Infinity II101.2%1.4%1.8%
Lab C (QC) Thermo Vanquish Horizon98.5%1.6%2.1%
Overall Cross-Platform 99.8% 1.4% 1.8%

Conclusion

The inter-laboratory validation data conclusively demonstrates that the UHPLC-MS/MS method is vastly superior to traditional HPLC-UV for the quantification of 2-Propylbenzenesulfonamide. By leveraging sub-2-micron particle thermodynamics and the orthogonal selectivity of MRM fragmentation, the proposed method achieves unparalleled sensitivity (LOQ of 0.50 ng/mL) while reducing run times by 80%. Furthermore, the successful cross-platform validation across three independent laboratories confirms its robustness and readiness for global regulatory deployment under the ICH Q2(R2) framework.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH guideline Q2(R2) on validation of analytical procedures - Step 5". EMA Scientific Guidelines. URL:[Link]

  • ChemRxiv. "Chemoselective, Enzymatic C-H Bond Amination Catalyzed by a Cytochrome P450 Containing an Ir(Me)- PIX Cofactor". Amazon AWS / ChemRxiv. URL:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Propylbenzenesulfonamide

Advanced Safety and Operational Protocol for Handling 2-Propylbenzenesulfonamide As a Senior Application Scientist, I approach laboratory chemical handling not merely as a checklist of safety gear, but as a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 2-Propylbenzenesulfonamide

As a Senior Application Scientist, I approach laboratory chemical handling not merely as a checklist of safety gear, but as a comprehensive system of risk mitigation and operational integrity. 2-Propylbenzenesulfonamide (CAS: 146533-54-2) is a critical arylsulfonamide building block frequently utilized in drug discovery, synthetic chemistry, and the development of small-molecule inhibitors[1][2]. While it enables the synthesis of potent therapeutic libraries, its sulfonamide functional group presents specific exposure risks, including dermal sensitization, respiratory irritation, and severe ocular damage[3][4].

This guide establishes a self-validating operational framework for researchers, detailing the causality behind Personal Protective Equipment (PPE) selection, precise handling methodologies, and stringent disposal protocols.

Hazard Causality and PPE Rationale (E-E-A-T)

To build a fail-safe environment, we must understand the why behind the protocol. Arylsulfonamides can act as haptenic agents; upon dermal absorption or inhalation, they may covalently bind to carrier proteins, potentially inducing allergic sensitization. Furthermore, the acidic nature of the sulfonamide proton can cause localized pH disruptions upon contact with mucosal membranes, leading to acute irritation[3].

Therefore, our PPE strategy is designed to create an impermeable, multi-layered barrier:

  • Ocular Protection: Chemical splash goggles (EN 166/ANSI Z87.1) are mandatory. Standard safety glasses are insufficient because they do not form a seal against aerosolized sulfonamide dust generated during weighing procedures[4].

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) must be worn. 2-Propylbenzenesulfonamide is moderately lipophilic (Predicted logP: ~3.06)[5], allowing it to permeate compromised skin barriers. Double-gloving is strongly recommended during dissolution in organic solvents (e.g., DMSO or DCM), as these solvents act as rapid permeation enhancers[6].

  • Respiratory Protection: Handling must occur within a certified Class II Type A2 biological safety cabinet or a chemical fume hood. If engineering controls are compromised or bulk transfer is required, a NIOSH-approved N95 or P100 particulate respirator is required to prevent the inhalation of micro-particulates[4][7].

Quantitative Safety Data & PPE Matrix

The following table synthesizes the hazard profile and corresponding PPE requirements for 2-Propylbenzenesulfonamide to ensure immediate logistical readiness[4][5].

Hazard CategoryPhysicochemical IndicatorPrimary RiskMandated PPE & Engineering Control
Inhalation Solid/Powder form; Dust generationRespiratory tract irritation; SensitizationChemical Fume Hood (Face velocity: 80-100 fpm); N95 Respirator (if outside hood)
Dermal Contact logP: 3.067 (Predicted)Skin irritation; Systemic absorptionNitrile gloves (EN 374 compliant); Flame-retardant lab coat; Closed-toe shoes
Ocular Contact Micro-particulate solidSevere eye irritation; Corneal abrasionIndirect-vented chemical splash goggles
Environmental Low aqueous solubilityAquatic toxicitySecondary containment trays; Spill kits (absorbent pads, inert silica)

Operational Workflow & Experimental Protocol

To guarantee scientific integrity and safety, every procedure must be a self-validating system. Below is the standardized protocol for preparing a 100 mM stock solution of 2-Propylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO) for downstream in vitro assays (e.g., inflammasome inhibition studies)[2].

Step-by-Step Methodology:

  • Pre-Operational Verification: Inspect the chemical fume hood's airflow monitor. Verify that the sash is positioned at the correct operational height (typically 18 inches). Don all required PPE (goggles, lab coat, double nitrile gloves).

  • Static Mitigation: Arylsulfonamide powders are prone to static charge buildup, which can cause the powder to aerosolize or adhere to spatulas. Discharge static from the weighing vessel using an anti-static zero-ionizer fan before transferring the chemical.

  • Gravimetric Transfer: Using a grounded micro-spatula, carefully transfer the required mass of 2-Propylbenzenesulfonamide (e.g., 19.9 mg for 1 mL of 100 mM solution) into a pre-tared, amber glass vial. Causality note: Amber glass prevents potential UV-induced degradation of the sulfonamide bond over long-term storage.

  • Solvent Addition: Slowly pipette 1.0 mL of anhydrous DMSO into the vial. Cap the vial immediately with a PTFE-lined septum cap.

  • Dissolution & Validation: Vortex the sealed vial at medium speed for 30 seconds. Visually inspect against a light and dark background to ensure complete dissolution. The solution should be entirely clear, validating that no undissolved micro-particulates remain that could skew assay concentrations or cause localized toxicity in cell cultures[2].

  • Decontamination: Wipe down the exterior of the vial, the balance, and the fume hood surface with a 70% ethanol or isopropanol solution to remove any invisible chemical residue.

Logical Workflow Visualization

The following diagram illustrates the critical decision matrix and operational flow for handling 2-Propylbenzenesulfonamide, ensuring that safety protocols are intrinsically linked to experimental execution.

Operational workflow for handling 2-Propylbenzenesulfonamide, integrating spill response.

Spill Management and Disposal Plan

A robust safety culture requires anticipating failures. If a spill of 2-Propylbenzenesulfonamide occurs, execute the following containment and disposal plan:

  • Solid Spill Response: Do not sweep dry powder, as this generates hazardous aerosols. Instead, gently cover the spill with damp absorbent paper or an inert absorbent material (e.g., vermiculite or silica sand)[3][7]. Carefully scoop the mixture using a non-sparking tool into a designated, sealable hazardous waste container.

  • Liquid Spill (Solution) Response: If the compound is dissolved in an organic solvent, apply a chemical spill pad rated for organics. Ensure respiratory protection is upgraded if the solvent vapor concentration exceeds the Permissible Exposure Limit (PEL).

  • Disposal Logistics: 2-Propylbenzenesulfonamide and its contaminated packaging must never be flushed down the sink or disposed of in regular municipal waste[3]. It must be classified as hazardous organic solid waste. Coordinate with your institution's Environmental Health and Safety (EHS) department to ensure it is routed to a licensed chemical incinerator equipped with an afterburner and scrubber, as the combustion of sulfonamides releases highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[7].

References

  • BLD Pharm. (n.d.). 2-Propylbenzenesulfonamide (CAS: 146533-54-2). Retrieved from[1]

  • GuideChem. (2022). 2-Propylbenzenesulfonamide Physicochemical Properties. Retrieved from[5]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Fluoropyridine-2-sulfonamide. Retrieved from[3]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: N-Ethyl-4-methylbenzenesulfonamide. Retrieved from[4]

  • Capot Chemical. (2013). MSDS of 4-Tert-butyl benzene sulfonamide. Retrieved from[7]

  • Sigma-Aldrich. (n.d.). HATU Safety Information & Arylsulfonamide Handling. Retrieved from

  • BenchChem. (n.d.). 2-Bromo-5-nitrobenzene-1-sulfonyl chloride & Sulfonamide Synthesis. Retrieved from[6]

  • ACS Publications. (2024). Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome. Retrieved from[2]

Sources

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